2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid
Description
The exact mass of the compound 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF7O2/c9-3-1(7(16)17)4(10)6(12)2(5(3)11)8(13,14)15/h(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDRQVXQXFLZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380254 | |
| Record name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5216-22-8 | |
| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5216-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid, a key building block in the development of advanced pharmaceutical and agrochemical compounds. This document details the primary synthetic methodology, potential alternative routes, and includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in their synthetic endeavors.
Introduction
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid is a highly fluorinated aromatic carboxylic acid. The presence of multiple fluorine atoms and a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable synthon for the design of novel therapeutic agents and specialized materials. This guide focuses on providing practical, in-depth information for the laboratory-scale synthesis of this compound.
Primary Synthetic Route: Reaction of Perfluoro-p-xylene with Trifluoroacetic Acid and Antimony Pentafluoride
The most prominently documented method for the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid proceeds from perfluoro-p-xylene (octafluorotoluene). This approach, detailed by Zonov, Karpov, and Platonov, involves the reaction with trifluoroacetic acid in the presence of antimony pentafluoride.[1]
Caption: Primary synthesis of the target compound from perfluoro-p-xylene.
Experimental Protocol
Materials:
-
Perfluoro-p-xylene (Octafluorotoluene)
-
Antimony pentafluoride (SbF₅)
-
Trifluoroacetic acid (CF₃COOH)
-
Hydrofluoric acid (HF)
-
Sulfur dioxide (SO₂)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of perfluoro-p-xylene in trifluoroacetic acid is prepared in a fluoroplastic reactor equipped with a magnetic stirrer.
-
Antimony pentafluoride is added to the solution.
-
The reaction mixture is stirred at 50 °C for 11 hours.
-
After cooling, the mixture is poured onto ice.
-
The precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from dichloromethane.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Perfluoro-p-xylene | [1] |
| Reagents | SbF₅, CF₃COOH | [1] |
| Reaction Time | 11 hours | [1] |
| Reaction Temperature | 50 °C | [1] |
| Yield | 72% | [1] |
| Melting Point | 149-151 °C | |
| Appearance | White crystalline solid |
Potential Alternative Synthetic Routes
While the reaction of perfluoro-p-xylene is the most specifically documented route, other general synthetic strategies for fluorinated benzoic acids could potentially be adapted for the synthesis of the target molecule. These include the carboxylation of a Grignard reagent and the hydrolysis of a benzonitrile derivative.
Alternative Route 1: Grignard Reagent Carboxylation
This approach would involve the formation of a Grignard reagent from a suitable brominated precursor, followed by carboxylation with carbon dioxide.
Caption: A potential Grignard-based synthesis pathway.
A general protocol for the synthesis of benzoic acid via a Grignard reaction involves the slow addition of the aryl bromide to magnesium turnings in an anhydrous ether solvent, followed by the addition of the resulting Grignard reagent to crushed dry ice. The reaction is then quenched with a strong acid.
Alternative Route 2: Hydrolysis of Benzonitrile
Another potential route is the hydrolysis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzonitrile. This method is a common way to prepare carboxylic acids from nitriles.
References
An In-depth Technical Guide to 2-Amino-5-bromo-6-methylquinazolin-4(3H)-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-amino-5-bromo-6-methylquinazolin-4(3H)-one, a member of the quinazolinone class of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical and Physical Properties
2-Amino-5-bromo-6-methylquinazolin-4(3H)-one is a substituted quinazolinone with a chemical structure that imparts significant biological activity. While specific experimental data for this exact compound is limited in publicly available literature, its properties can be reliably inferred from closely related analogs and computational predictions.
| Property | Value (Predicted/Inferred) | Citation(s) |
| Molecular Formula | C₉H₈BrN₃O | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| IUPAC Name | 2-amino-5-bromo-6-methylquinazolin-4(3H)-one | |
| Appearance | Expected to be a solid, likely a powder. | [1] |
| Solubility | Likely soluble in DMSO and DMF, with limited solubility in methanol and water. | [1] |
| Melting Point | Not specifically reported; related compounds have melting points in the range of 180-280 °C. | [1][2] |
| LogP | Predicted to be in the range of 1.5 - 2.5. | |
| Topological Polar Surface Area (TPSA) | Approximately 71.8 Ų |
Synthesis and Spectroscopic Analysis
The synthesis of 2-amino-5-bromo-6-methylquinazolin-4(3H)-one can be achieved through established methods for quinazolinone ring formation. A common and effective route involves the condensation of a substituted anthranilic acid derivative.
General Synthetic Pathway
A plausible synthetic route starts from 2-amino-4-bromo-5-methylbenzoic acid, which is first reacted with a cyanating agent to form the corresponding 2-cyano derivative. Subsequent cyclization in the presence of a base and a source of ammonia leads to the formation of the desired 2-amino-5-bromo-6-methylquinazolin-4(3H)-one.
Caption: General synthetic pathway for 2-amino-5-bromo-6-methylquinazolin-4(3H)-one.
Experimental Protocol: Niementowski Reaction (Analogous Synthesis)
A widely used method for synthesizing 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide. The following is a representative protocol for a related compound that can be adapted.[3]
-
A mixture of the appropriately substituted anthranilic acid (1 equivalent) and formamide (excess, ~10-20 equivalents) is heated at 120-130 °C for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization
The structure of 2-amino-5-bromo-6-methylquinazolin-4(3H)-one can be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expected signals would include distinct singlets for the methyl and amino protons, and aromatic protons with coupling patterns consistent with the substitution on the benzene ring.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, the carbon atoms of the quinazoline core, and the methyl carbon. For similar 6-bromo quinazolinone derivatives, characteristic carbon signals have been reported.[4]
-
IR Spectroscopy: Key vibrational bands would be observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the amide (around 1650-1690 cm⁻¹), and C-Br stretching.[5][6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the bromine atom.
Biological Activity and Mechanism of Action
Quinazolinone derivatives are a well-established class of compounds with a broad range of biological activities, most notably as anticancer agents.[7][8] The presence of a bromine atom at the 5-position and a methyl group at the 6-position is anticipated to modulate the biological activity of the 2-aminoquinazolin-4(3H)-one scaffold.
Anticancer Activity
Substituted quinazolinones have demonstrated potent cytotoxic activity against various cancer cell lines.[4] This activity is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[9][10]
Mechanism of Action: Inhibition of EGFR Signaling Pathway
Many quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, function as EGFR tyrosine kinase inhibitors.[9][11][12] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[11][13]
Caption: Inhibition of the EGFR signaling pathway by 2-amino-5-bromo-6-methylquinazolin-4(3H)-one.
Involvement of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer and is a target for quinazolinone derivatives.[10][14][15] Inhibition of PI3K by these compounds can lead to the suppression of Akt and mTOR activity, ultimately inducing apoptosis and inhibiting cell growth.[10][16]
References
- 1. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential | MDPI [mdpi.com]
- 2. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mediresonline.org [mediresonline.org]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid. The information is intended to support research and development activities in chemistry and drug discovery.
Chemical Identity and Properties
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is a highly fluorinated aromatic carboxylic acid. Its fundamental chemical information is summarized in the table below.
| Property | Value |
| Chemical Name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid |
| CAS Number | 5216-22-8 |
| Molecular Formula | C₈HF₇O₂ |
| Molecular Weight | 262.08 g/mol |
Molecular Structure
The core of this molecule is a benzene ring, heavily substituted with electron-withdrawing fluorine atoms and a trifluoromethyl group. This substitution pattern significantly influences the electronic properties and reactivity of the benzoic acid moiety.
Caption: Molecular structure of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
Synthesis
A documented method for the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid involves the reaction of perfluoro-p-xylene.[1]
Experimental Protocol: Synthesis from Perfluoro-p-xylene
A detailed experimental protocol for the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is described in the Journal of Fluorine Chemistry.[1] The synthesis involves the reaction of perfluoro-p-xylene with antimony pentafluoride in trifluoroacetic acid.[1]
Reaction Scheme:
Caption: Synthesis of the target compound.
Procedure: While the full experimental details require access to the cited journal, the key reaction conditions are a temperature of 50°C for 11 hours, yielding the product in 72% yield.[1]
Spectroscopic Data
Detailed spectroscopic data for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is not widely available in public databases. Characterization would typically involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show a signal for the acidic proton of the carboxylic acid.
-
¹³C NMR would provide information on the carbon skeleton.
-
¹⁹F NMR is crucial for this molecule and would show distinct signals for the aromatic fluorine atoms and the trifluoromethyl group, with characteristic coupling patterns.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-F bond vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.
Potential Applications
Given its highly fluorinated structure, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is a potential building block in several areas of chemical research and development:
-
Pharmaceuticals: Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity. This molecule could serve as a precursor for the synthesis of novel drug candidates.
-
Agrochemicals: The introduction of fluorine can impart desirable properties to pesticides and herbicides.
-
Materials Science: Polytetrafluoroethylene (Teflon) is a well-known fluoropolymer. This benzoic acid derivative could be explored as a monomer or additive in the development of new high-performance polymers.
Logical Relationships in Drug Discovery
The development of a new chemical entity like 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid for drug discovery follows a logical progression.
Caption: Drug development workflow.
Conclusion
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is a synthetically accessible, highly fluorinated molecule with potential for a range of applications, particularly in the life sciences and materials science. Further detailed characterization of its physicochemical and biological properties is warranted to fully explore its utility. The provided synthesis information serves as a starting point for researchers interested in working with this compound.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of Perfluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorinated benzoic acids (PFBAs), a subgroup of per- and polyfluoroalkyl substances (PFAS), are organofluorine compounds characterized by a benzene ring where hydrogen atoms are partially or fully substituted by fluorine, and appended with a carboxylic acid functional group. Their unique properties, stemming from the high electronegativity and stability of the carbon-fluorine bond, have led to their use in various industrial and research applications. However, their persistence in the environment and potential toxicological effects necessitate a thorough understanding of their physical and chemical characteristics. This guide provides an in-depth overview of the core physicochemical properties of PFBAs, detailed experimental protocols for their determination, and visual representations of key concepts to aid researchers and drug development professionals.
Physical Properties of Perfluorinated Benzoic Acids
The physical properties of perfluorinated benzoic acids are significantly influenced by the degree of fluorination and the length of the perfluoroalkyl chain, where applicable. The strong intermolecular forces resulting from the highly polarized C-F bonds contribute to their unique characteristics.
Quantitative Physical Data
The following tables summarize key physical property data for several common perfluorinated benzoic acids.
Table 1: Melting Point, Boiling Point, and Density of Selected Perfluorinated Benzoic Acids
| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Perfluorobutanoic Acid (PFBA) | C₄HF₇O₂ | -17.5[1] | 120-121[1][2] | 1.64-1.651[1][2] |
| Perfluoropentanoic Acid (PFPeA) | C₅HF₉O₂ | - | - | - |
| Perfluorohexanoic Acid (PFHxA) | C₆HF₁₁O₂ | - | - | - |
| Perfluoroheptanoic Acid (PFHpA) | C₇HF₁₃O₂ | - | - | - |
| Perfluorooctanoic Acid (PFOA) | C₈HF₁₅O₂ | 54.3[1] | 188[1] | 1.8[1] |
| Perfluorononanoic Acid (PFNA) | C₉HF₁₇O₂ | - | - | - |
| Perfluorodecanoic Acid (PFDA) | C₁₀HF₁₉O₂ | 77-81[3][4] | 218[3][4] | ~1.707 |
| Perfluoroundecanoic Acid (PFUnA) | C₁₁HF₂₁O₂ | 104[5] | 160 (at 60 mmHg)[6] | - |
| Perfluorododecanoic Acid (PFDoA) | C₁₂HF₂₃O₂ | - | - | - |
| Pentafluorobenzoic Acid | C₇HF₅O₂ | 100-102[1][7][8] | 220[1][7][8] | 1.942[1][7] |
Table 2: Acidity, Solubility, and Vapor Pressure of Selected Perfluorinated Benzoic Acids
| Compound Name | pKa | Water Solubility | Vapor Pressure |
| Perfluorobutanoic Acid (PFBA) | ~0.17[9] | High[2] | - |
| Perfluoropentanoic Acid (PFPeA) | - | - | - |
| Perfluorohexanoic Acid (PFHxA) | - | - | - |
| Perfluoroheptanoic Acid (PFHpA) | - | - | - |
| Perfluorooctanoic Acid (PFOA) | -0.27 ± 0.18[10] | - | 0.017 mmHg at 20°C[1] |
| Perfluorononanoic Acid (PFNA) | - | - | - |
| Perfluorodecanoic Acid (PFDA) | ~0.52 (Predicted)[4] | - | -0.99 ± 0.01 (log Psd at 298.15 K (Pa))[11] |
| Perfluoroundecanoic Acid (PFUnA) | - | - | - |
| Perfluorododecanoic Acid (PFDoA) | - | - | - |
| Pentafluorobenzoic Acid | 1.48-1.60[1][7] | Very Soluble[1][7] | - |
Chemical Properties of Perfluorinated Benzoic Acids
The chemical behavior of perfluorinated benzoic acids is dominated by the strong electron-withdrawing effect of the fluorine atoms, which significantly increases the acidity of the carboxylic acid group and influences the reactivity of the aromatic ring.
Acidity (pKa)
Perfluorinated benzoic acids are significantly stronger acids than their non-fluorinated counterparts. The fluorine atoms inductively withdraw electron density, stabilizing the carboxylate anion and facilitating proton dissociation. pKa values for many perfluorinated carboxylic acids are below zero, indicating they are very strong acids.[4][10][12]
Thermal Decomposition
Perfluorinated carboxylic acids are thermally stable but will decompose at elevated temperatures. The decomposition pathways can be complex, often initiated by decarboxylation. For instance, perfluorooctanoic acid (PFOA) has been shown to decompose rapidly in the presence of borosilicate glass at 307°C, yielding products such as 1-H perfluoroheptane and perfluoroheptene.[1]
Reactivity
The perfluorinated aromatic ring is generally resistant to electrophilic substitution due to its electron-deficient nature. However, nucleophilic substitution of a fluorine atom, particularly at the para position, can occur.[1] Pentafluorobenzoic acid, for example, can undergo substitution reactions at the para-position, which is a useful method for anchoring the molecule to surfaces.[1][7]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data on the properties of perfluorinated benzoic acids.
Determination of pKa by ¹⁹F-NMR Spectroscopy
This method relies on the change in the ¹⁹F NMR chemical shift of the fluorine atoms adjacent to the carboxylic acid group as a function of pH.
Methodology:
-
Sample Preparation: Prepare a series of buffered solutions of the perfluorinated benzoic acid at a constant concentration (e.g., 0.1-1.0 mM) across a wide pH range (e.g., pH 0.26–7.79).[13] A non-reactive internal reference standard, such as trifluoromethanesulfonate, should be added to each sample.[13]
-
NMR Spectroscopy: Acquire ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 300 K).
-
Data Analysis: Plot the change in the ¹⁹F chemical shift (Δδ) of the fluorine nucleus closest to the carboxyl group against the pH of the solution.
-
pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.[4][13]
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the precise determination of melting points.
Methodology:
-
Sample Preparation: Accurately weigh 2-10 mg of the dry perfluorinated benzoic acid into a hermetically sealed aluminum DSC pan.[14] Prepare an empty sealed pan to serve as a reference.[14]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen.
-
Thermal Program: Heat the sample at a constant rate (e.g., 5-10 K/min) over a temperature range that encompasses the expected melting point.[15]
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram.[16] The area under the peak corresponds to the enthalpy of fusion.[15][16]
Determination of Vapor Pressure by the Knudsen Effusion Method
This technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a constant temperature.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the solid perfluorinated benzoic acid into a Knudsen effusion cell with a known orifice area.[17]
-
Experimental Setup: Place the cell in a vacuum chamber and heat it to a constant, known temperature.
-
Mass Loss Measurement: Monitor the mass loss of the sample over time using a highly sensitive microbalance.[17]
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the absolute temperature, M is the molar mass, and A is the orifice area.[17]
Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Due to their lack of a strong chromophore, PFBAs often require derivatization to be detected by UV-Vis spectroscopy.
Methodology:
-
Sample Preparation and Extraction: For aqueous samples, solid-phase extraction (SPE) can be used to concentrate the analytes and remove interfering matrix components.[11][18] Weak anion exchange cartridges are often employed for this purpose.[11]
-
Derivatization: React the extracted PFBAs with a UV-active derivatizing agent. For example, 3-bromoacetyl coumarin can be used to form fluorescent esters that are readily detectable.[18] Another approach involves a carbodiimidization reaction to couple the PFBA with a UV-responsive molecule like 3,4-diphenylamine.[11]
-
HPLC Analysis:
-
Quantification: A calibration curve is constructed using standards of the derivatized PFBAs to quantify the analytes in the sample.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
PFBAs are not volatile enough for direct GC analysis and therefore require derivatization to convert them into more volatile forms.
Methodology:
-
Extraction: Similar to HPLC, SPE can be used for sample extraction and cleanup.[19]
-
Derivatization: The carboxylic acid group must be converted to a less polar, more volatile functional group. Common methods include:
-
Esterification: Reaction with an alcohol (e.g., methanol, isopropanol) under acidic catalysis to form the corresponding ester.[19]
-
Amidation: Reaction with an amine, such as 2,4-difluoroaniline, to form an amide.
-
Reaction with Diazomethane Derivatives: Diphenyl diazomethane can be used for rapid derivatization to form diphenylmethyl esters.[20]
-
-
GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC.
-
Separation: A capillary column appropriate for the volatility of the derivatives is used for separation.
-
Detection: The mass spectrometer is used for detection and identification based on the characteristic mass fragmentation patterns of the derivatized PFBAs.
-
-
Quantification: Quantification is achieved using a calibration curve prepared from derivatized standards.
Mandatory Visualizations
Caption: General structure of a perfluorinated benzoic acid.
Caption: Experimental workflow for HPLC-UV analysis of PFBAs.
Caption: Simplified thermal decomposition pathway of a PFCA.
References
- 1. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. scranton.edu [scranton.edu]
- 3. Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction | Semantic Scholar [semanticscholar.org]
- 4. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sfu.ca [sfu.ca]
- 17. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation [mdpi.com]
- 20. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid (CAS 5216-22-8). Due to the limited availability of experimentally derived public data, this guide presents a predictive analysis based on established spectroscopic principles and data from analogous fluorinated aromatic compounds. The information herein is intended to support research and development activities by providing a robust, data-driven profile of this compound.
Chemical Structure and Properties
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is a highly fluorinated derivative of benzoic acid. Its structure, featuring a perfluorinated phenyl ring with a trifluoromethyl substituent, imparts unique physicochemical properties relevant to drug design and materials science, including high lipophilicity and metabolic stability.
Table 1: General Properties of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid
| Property | Value |
| CAS Number | 5216-22-8 |
| Molecular Formula | C₈HF₇O₂ |
| Molecular Weight | 262.08 g/mol |
| IUPAC Name | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid |
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic databases.
Infrared (IR) Spectroscopy
The infrared spectrum is predicted to exhibit characteristic absorption bands for the carboxylic acid functional group, as well as strong absorptions corresponding to the C-F bonds of the aromatic ring and the trifluoromethyl group.
Table 2: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch of the carboxylic acid dimer |
| 1700-1730 | Strong | C=O stretch of the carboxylic acid |
| 1200-1400 | Strong | C-F stretches of the aromatic ring |
| 1100-1200 | Strong | C-F stretches of the trifluoromethyl group |
| 900-1000 | Medium | O-H bend (out-of-plane) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for the structural elucidation of this molecule, with ¹H, ¹³C, and ¹⁹F nuclei providing complementary information.
A single proton signal is expected for the carboxylic acid group. Its chemical shift will be highly dependent on the solvent and concentration.
Table 3: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10-13 | Singlet (broad) | 1H | -COOH |
The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons, the carboxylic acid carbon, and the trifluoromethyl carbon. The chemical shifts will be significantly influenced by the fluorine substituents, and carbon-fluorine couplings are expected.
Table 4: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 160-165 | Singlet | C=O |
| 140-145 | Multiplet | C-F (aromatic) |
| 135-140 | Multiplet | C-F (aromatic) |
| 115-125 | Quartet (¹JCF ≈ 270-280 Hz) | -CF₃ |
| 105-115 | Multiplet | C-CF₃ (aromatic) |
The ¹⁹F NMR spectrum is predicted to show two distinct signals: one for the four equivalent aromatic fluorine atoms and another for the three equivalent fluorine atoms of the trifluoromethyl group.
Table 5: Predicted ¹⁹F NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -60 to -65 | Singlet | -CF₃ |
| -135 to -145 | Multiplet | Aromatic F |
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the carboxylic acid group and subsequent fragmentation of the perfluorinated ring.
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 262 | [M]⁺ |
| 217 | [M - COOH]⁺ |
| 193 | [M - CF₃]⁺ |
| 169 | [C₆F₄]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR)
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond ATR crystal.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a multinuclear probe.
-
Sample Preparation: 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Proton-decoupled experiment (e.g., zgpg30).
-
¹⁹F NMR: Proton-decoupled experiment. A common reference standard is CFCl₃ (δ = 0 ppm).
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI)
-
Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion mass spectrometer.
-
Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate). For direct infusion, a dilute solution is prepared.
-
Data Acquisition: The mass spectrum is acquired over a mass range of m/z 50-500.
Visualizations
The following diagrams illustrate the key structural relationships and a general workflow for the spectroscopic analysis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid safety data sheet
An In-depth Technical Safety Guide for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid
This guide provides comprehensive safety information for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid, intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and general toxicological and safety guidelines.
Chemical Identification and Properties
This section details the fundamental chemical identity and physical properties of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
| Identifier | Value |
| Product Name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid |
| CAS Number | 5216-22-8[1] |
| Molecular Formula | C8HF7O2 |
| Molecular Weight | 262.08 g/mol |
| Synonyms | Catalog number: QI-2774[1] |
Hazard Identification and Classification
The following table summarizes the hazard classification of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1] |
GHS Label Elements: [1]
-
Pictogram:
-
Signal Word: Warning
-
Precautionary Statements:
-
Prevention: P261, P264, P271, P280
-
Response: P302+P352, P304+P340+P312, P305+P351+P338
-
Storage: Not specified in the primary source.
-
Disposal: Not specified in the primary source.
-
Toxicological Information
The Safety Data Sheet for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid indicates that specific quantitative toxicological data is not available for several endpoints.[1] The toxicological properties of this substance have not been thoroughly investigated.[1]
| Toxicological Endpoint | Data |
| Acute toxicity | No data available[1] |
| Skin irritation/corrosion | Causes skin irritation[1] |
| Eye damage/irritation | Causes serious eye irritation[1] |
| Respiratory or skin sensitization | May cause respiratory irritation[1] |
| Germ cell mutagenicity | No data available[1] |
| Carcinogenicity | No data available[1] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid are not available. This section describes generalized methodologies for the key toxicological endpoints identified.
Skin Irritation/Corrosion (General Protocol)
A standard in vivo skin irritation test, such as the OECD Test Guideline 404, is typically used.
-
Test Animals: Healthy, young adult albino rabbits are commonly used.
-
Procedure:
-
A small area of the animal's fur is clipped.
-
A measured amount of the test substance is applied to a small patch of skin.
-
The treated area is covered with a gauze patch.
-
The patch is removed after a set exposure period (e.g., 4 hours).
-
The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
-
Evaluation: The severity of the skin reactions is scored. The substance is classified based on the reversibility and severity of the observed skin lesions.
Serious Eye Damage/Eye Irritation (General Protocol)
The OECD Test Guideline 405 is a common method for assessing eye irritation.
-
Test Animals: Healthy, adult albino rabbits are typically used.
-
Procedure:
-
A measured amount of the test substance is instilled into one eye of the rabbit. The other eye serves as a control.
-
The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.
-
Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).
-
-
Evaluation: The ocular lesions are scored. Classification is based on the severity and persistence of the eye reactions.
Handling, Storage, and Emergency Procedures
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition. Use in a well-ventilated area.[1]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Opened containers must be resealed carefully and kept upright to prevent leakage.[1]
First Aid Measures[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Contact | Wash with soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing. |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention. |
Spill Response Workflow
The following diagram illustrates a logical workflow for responding to a spill of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
Caption: A logical workflow for responding to a chemical spill.
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous decomposition products: Under fire conditions, hazardous decomposition products such as carbon monoxide and hydrogen fluoride may be formed.[1]
Ecological Information
There is no data available on the ecotoxicological effects of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.[1] This includes data on persistence and degradability, bioaccumulative potential, and mobility in soil.[1]
References
An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic compound of interest in various fields of chemical research and development. This document covers its commercial availability, physicochemical properties, synthesis, and potential applications, with a focus on providing actionable information for laboratory and research settings.
Chemical Identity and Properties
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid is a highly fluorinated benzoic acid derivative. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences its chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid
| Property | Value | Source |
| CAS Number | 5216-22-8 | [1][2][3] |
| Molecular Formula | C₈HF₇O₂ | [1][2][3] |
| Molecular Weight | 262.08 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Melting Point | 138-142 °C | Supplier Data |
| Boiling Point | Not available | |
| Solubility | Soluble in many organic solvents | General Knowledge |
Commercial Availability
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid is available from a number of chemical suppliers, indicating its accessibility for research and development purposes. The compound is typically offered in various purities and quantities.
Table 2: Commercial Suppliers of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid
| Supplier | Purity | Available Quantities |
| Alachem Co., Ltd. | R&D to industrial use | Custom |
| Arctom Scientific | Reagent sizes and larger | Custom |
| Career Henan Chemica Co. | 95%~99.99% | Custom |
| ChemBlink | Not specified | Custom |
| ChemicalBook | Not specified | Custom |
| Fluorochem Ltd. | Not specified | Custom |
| P and M Invest Ltd. | Not specified | Custom |
| Santa Cruz Biotechnology | For proteomics research | Gram quantities |
| SynQuest Labs, Inc. | Not specified | Custom |
Synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid
While commercially available, understanding the synthesis of this compound is crucial for researchers who may need to produce it in-house or require knowledge of its formation for reaction planning. A key synthetic route involves the oxidation of perfluoro-p-xylene.
Experimental Protocol: Oxidation of Perfluoro-p-xylene
A documented method for the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid involves the oxidation of perfluoro-p-xylene.[2] The reaction proceeds with the use of a strong oxidizing agent in an acidic medium.
Reagents and Materials:
-
Perfluoro-p-xylene
-
Antimony pentafluoride (SbF₅)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware for reflux and work-up
-
Appropriate personal protective equipment (PPE) for handling corrosive and toxic reagents
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, combine perfluoro-p-xylene with trifluoroacetic acid.
-
Carefully add antimony pentafluoride to the reaction mixture.
-
Heat the mixture to 50 °C and maintain this temperature for 11 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up to quench the reaction and separate the product. This typically involves carefully pouring the reaction mixture into ice-water and then extracting the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
A reported yield for this reaction is 72%.[2]
Caption: A diagram showing the protein prenylation pathway, a potential target for the title compound based on the activity of a close analog.
Conclusion
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid is a readily available, highly fluorinated building block with potential for use in the development of new pharmaceuticals and advanced materials. While direct biological data is currently limited, the known activities of its structural analogs suggest that it could be a valuable tool for researchers exploring enzyme inhibition and other biological modulation. The synthetic route from perfluoro-p-xylene provides a clear path for its preparation in a laboratory setting. Further research into the biological effects of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
The Trifluoromethyl Group in Benzoic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its incorporation into molecular scaffolds, particularly aromatic systems like benzoic acid, imparts a unique combination of properties that profoundly influence reactivity and biological activity. This technical guide provides a comprehensive overview of the reactivity of the trifluoromethyl group in benzoic acids, focusing on its electronic effects, impact on acidity, and role in various chemical transformations. Detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and relevant biological pathways are presented to serve as a valuable resource for researchers in drug discovery and chemical synthesis.
Introduction
Trifluoromethyl-substituted benzoic acids are a class of organic compounds that have garnered significant attention due to the profound impact of the trifluoromethyl group on their physicochemical properties. The CF₃ group is a strong electron-withdrawing substituent, which alters the electron density of the aromatic ring and the acidity of the carboxylic acid moiety.[1][2] These modifications are strategically employed in drug design to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[3][4] This guide will delve into the fundamental aspects of the reactivity of these important building blocks.
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group exerts a powerful electron-withdrawing effect through a combination of inductive and resonance effects.
-
Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole moment, pulling electron density away from the benzene ring through the sigma bond framework. This is the dominant electronic effect of the CF₃ group.
-
Resonance Effect (-M): While less significant than the inductive effect, the CF₃ group can participate in hyperconjugation, withdrawing electron density from the aromatic ring's pi system.
These electron-withdrawing properties deactivate the aromatic ring towards electrophilic substitution and influence the reactivity of the carboxylic acid group.
Hammett Constants
The electronic effect of a substituent can be quantified using Hammett constants (σ). A positive σ value indicates an electron-withdrawing group. The trifluoromethyl group has significantly positive Hammett constants, confirming its strong electron-withdrawing nature.
| Substituent | σ_meta_ | σ_para_ |
| -CF₃ | 0.43 | 0.54 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -NO₂ | 0.71 | 0.78 |
Data sourced from various standard texts on physical organic chemistry.
Impact on Acidity
The strong electron-withdrawing nature of the trifluoromethyl group has a pronounced effect on the acidity of the benzoic acid proton. By pulling electron density away from the carboxylate group, it stabilizes the conjugate base (benzoate anion), thereby increasing the acidity of the parent acid. This is reflected in the lower pKa values of trifluoromethylbenzoic acids compared to benzoic acid.
Quantitative Acidity Data
| Compound | pKa |
| Benzoic Acid | 4.20[1][3][4] |
| 2-(Trifluoromethyl)benzoic Acid | ~3.20[5] |
| 3-(Trifluoromethyl)benzoic Acid | 3.77[6] |
| 4-(Trifluoromethyl)benzoic Acid | 3.69 (Predicted)[7] |
The pKa is a measure of acidity; a lower pKa value indicates a stronger acid.
Reactivity and Chemical Transformations
The trifluoromethyl group influences the reactivity of both the carboxylic acid functionality and the aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid group of trifluoromethylbenzoic acids undergoes typical reactions such as esterification, amide formation, and conversion to acid chlorides. The increased acidity can influence the rates of these reactions.
Esterification of trifluoromethylbenzoic acids can be achieved via Fischer esterification, where the acid is reacted with an alcohol in the presence of a strong acid catalyst. The general mechanism is a nucleophilic acyl substitution.
Amides can be readily synthesized from trifluoromethylbenzoic acids by reacting them with amines, often in the presence of a coupling agent or after conversion to a more reactive acid chloride.
Reactions Involving the Trifluoromethyl Group
While generally stable, the trifluoromethyl group can participate in certain reactions, particularly under harsh conditions. One notable transformation is the conversion of the carboxylic acid group to a trifluoromethyl group.
Applications in Drug Discovery: The Case of Celecoxib
Trifluoromethyl-containing benzoic acids are pivotal building blocks in the synthesis of numerous pharmaceuticals. A prominent example is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain. The trifluoromethyl group in Celecoxib is crucial for its binding affinity and selectivity for the COX-2 enzyme.
COX-2 Signaling Pathway and Inhibition by Celecoxib
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme then converts arachidonic acid into prostaglandin H₂, which is a precursor to various pro-inflammatory prostaglandins. Celecoxib selectively binds to and inhibits COX-2, thereby blocking the production of these inflammatory mediators.
Experimental Protocols
Synthesis of 4-(Trifluoromethyl)benzoic acid from p-Trifluorobenzaldehyde
Materials:
-
p-Trifluorobenzaldehyde (1 mmol)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.003 mmol)
-
Cobalt(II) diacetate tetrahydrate (Co(OAc)₂·4H₂O, 0.003 mmol)
-
Deionized water (2 mL)
-
Oxygen balloon
Procedure:
-
To a 15 mL glass reaction tube, add p-trifluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), Co(OAc)₂·4H₂O (0.003 mmol), and water (2 mL).
-
Connect an oxygen balloon to the reaction tube.
-
Place the reaction tube in a preheated oil bath at 70°C and stir for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the crude solid product by centrifugation.
-
Wash the solid with 3 mL of water via ultrasonication, followed by centrifugation.
-
Dry the product to a constant weight to obtain 4-(trifluoromethyl)benzoic acid.[4]
Synthesis of N-Benzyl-4-(trifluoromethyl)benzamide
Materials:
-
4-(Trifluoromethyl)benzoic acid (100 mg)
-
Triphenylphosphine (210 mg)
-
N-Chlorophthalimide (145 mg)
-
Benzylamine (170 mg)
-
Toluene (3 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, combine 4-(trifluoromethyl)benzoic acid (100 mg), triphenylphosphine (210 mg), and N-chlorophthalimide (145 mg).
-
Add toluene (3 mL) and stir the solution for 1 minute.
-
Add benzylamine (170 mg) to the reaction mixture.
-
Stir the resulting mixture at room temperature for 12 hours.
-
After the reaction, dissolve the crude mixture in 10 mL of ethyl acetate.
-
Wash the organic solution with saturated sodium bicarbonate solution (8 mL) and then with brine (8 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate N-benzyl-4-(trifluoromethyl)benzamide.[8]
Fischer Esterification of Benzoic Acid with Methanol (General Protocol)
Materials:
-
Benzoic acid (or trifluoromethylbenzoic acid)
-
Methanol (excess, as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the benzoic acid derivative in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for an appropriate amount of time (e.g., 30 minutes to several hours, reaction progress can be monitored by TLC).
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the methyl ester.[8][9]
Conclusion
The trifluoromethyl group exerts a powerful influence on the reactivity of benzoic acids, primarily through its strong electron-withdrawing nature. This effect enhances the acidity of the carboxylic acid and modifies the reactivity of the aromatic ring, making trifluoromethylbenzoic acids versatile building blocks in organic synthesis. Their importance is particularly evident in the field of drug discovery, where the unique properties imparted by the CF₃ group are leveraged to design potent and selective therapeutic agents. The experimental protocols and data presented in this guide offer a practical resource for researchers working with these valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. studylib.net [studylib.net]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
A Technical Guide to the Electronic Properties of Polyfluorinated Aromatic Compounds for Researchers and Drug Development Professionals
Introduction
Polyfluorinated aromatic compounds (PFACs) represent a class of molecules of profound interest in materials science, agrochemistry, and particularly in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into an aromatic scaffold imparts unique and often highly desirable electronic properties that can significantly modulate a molecule's physicochemical characteristics, metabolic stability, and biological activity.[1] Fluorine's high electronegativity and small van der Waals radius allow it to act as a subtle yet powerful tool for fine-tuning molecular properties.[2][3] This guide provides an in-depth exploration of the core electronic principles governing PFACs, details experimental and computational methods for their characterization, and discusses the implications of these properties in the context of modern drug discovery.
Core Electronic Principles of Aromatic Fluorination
The electronic influence of fluorine on an aromatic ring is a nuanced interplay of two primary, opposing effects: a strong inductive effect and a weaker mesomeric (or resonance) effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect through the sigma (σ) bond framework.[4][5] This effect polarizes the carbon-fluorine bond, drawing electron density away from the aromatic ring and decreasing the electron density, particularly at the carbon atom directly attached to the fluorine (the ipso-carbon) and, to a lesser extent, the ortho and meta positions.[4][6] This inductive withdrawal is a key factor in the increased acidity and altered redox potentials of fluorinated aromatics.
-
Mesomeric Effect (+M): Conversely, the lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system, a phenomenon known as the mesomeric or resonance effect.[4][6] This donation increases electron density, primarily at the ortho and para positions.[7] However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this +M effect is significantly weaker than the -I effect.[4][7]
The net result is that fluorine is considered a deactivating group in electrophilic aromatic substitution (due to the dominant -I effect) but an ortho, para-director (due to the directing influence of the +M effect).[4][6][7] This duality is central to understanding the reactivity and interaction profile of PFACs.
Quantitative Electronic Parameters
The electronic effects of fluorination can be quantified using several key parameters. The following tables summarize these values for various fluorinated substituents, providing a basis for comparison and prediction in molecular design.
Table 1: Hammett Substituent Constants (σ)
The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of aromatic compounds.[8] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | σ_meta_ (σm) | σ_para_ (σp) |
| -F | 0.34 | 0.06 |
| -CF₃ | 0.43 | 0.54 |
| -OCF₃ | 0.38 | 0.35 |
| -SCF₃ | 0.40 | 0.50 |
| -SO₂CF₃ | 0.78 | 0.93 |
Data compiled from various sources, including Hammett constant databases.[9][10][11]
Table 2: Acidity (pKa) of Selected Fluorinated Aromatic Compounds
Fluorination significantly increases the acidity of nearby functional groups due to the powerful inductive electron withdrawal, which stabilizes the resulting conjugate base.[3][12] This effect is particularly pronounced in polyfluorinated compounds.
| Compound | pKa in Water | pKa in Acetonitrile |
| Phenol | 9.95 | 27.0 |
| 4-Fluorophenol | 9.81 | 25.8 |
| Pentafluorophenol | 5.5 | 18.2 |
| Benzoic Acid | 4.20 | 20.7 |
| 4-Fluorobenzoic Acid | 4.14 | 20.5 |
| Pentafluorobenzoic Acid | 1.48 | 14.5 |
| Toluene | ~43 | - |
| (Trifluoromethyl)benzene | ~37 | - |
| Bis(trifluoromethyl)sulfonimide | -0.3 | 0.3 |
Data compiled from various sources.[12][13][14]
Table 3: Redox Potentials of Fluorinated Aromatic Compounds
The electron-withdrawing nature of fluorine makes polyfluorinated aromatic compounds more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential) compared to their non-fluorinated analogues.[15]
| Compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) |
| Benzene | +2.3 | -3.4 |
| Fluorobenzene | +2.2 | -3.1 |
| Hexafluorobenzene | > +3.0 | -2.3 |
| Naphthalene | +1.3 | -2.5 |
| Octafluoronaphthalene | +2.0 | -1.5 |
Note: Values are approximate and can vary significantly with solvent and experimental conditions.
Experimental Characterization Techniques
A variety of experimental techniques are employed to probe the electronic properties of PFACs. Detailed protocols for three key methods are provided below.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, providing direct insight into the energies of its frontier molecular orbitals (HOMO and LUMO).[16]
Experimental Protocol:
-
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable, dry, and deoxygenated electrochemical solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Preparation: Prepare a 1-5 mM solution of the polyfluorinated aromatic compound in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).[16]
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition: Using a potentiostat, apply a potential sweep starting from a value where no faradaic current is observed, scanning to a potential past the redox event, and then reversing the scan direction back to the starting potential.[17] A typical scan rate is 100 mV/s.
-
Internal Reference: After recording the voltammogram of the analyte, add an internal reference standard with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) and record a new voltammogram.
-
Data Analysis: Determine the half-wave potential (E₁/₂) for the redox events from the cyclic voltammogram. The E₁/₂ is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. Reference the measured potentials against the internal standard.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals (e.g., π → π*).[18][19] The position of the absorption maximum (λ_max_) provides information about the energy gap between the ground and excited states.
Experimental Protocol:
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., cyclohexane, ethanol, or acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the polyfluorinated aromatic compound. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units). A typical starting concentration is 10⁻⁴ to 10⁻⁵ M.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or "blank" spectrum to subtract the absorbance of the solvent and cuvette.
-
Sample Measurement: Rinse the cuvette with the analyte solution, then fill it and place it in the sample holder.
-
Spectrum Acquisition: Scan the desired wavelength range (e.g., 200-400 nm for many aromatic compounds) and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max_). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl). Substitution on the aromatic ring can cause bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts in λ_max_.[19][20]
Computational Chemistry (Density Functional Theory - DFT)
Computational methods, particularly DFT, are powerful tools for predicting and rationalizing the electronic properties of molecules. They can be used to calculate orbital energies (HOMO/LUMO), electrostatic potential surfaces, and dipole moments.[21][22]
Computational Workflow:
-
Structure Building: Construct a 3D model of the target polyfluorinated aromatic compound using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d).
-
Frequency Calculation: After optimization, run a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies). This step also provides thermodynamic data.
-
Single-Point Energy Calculation: For more accurate electronic properties, perform a single-point energy calculation on the optimized geometry using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)).
-
Property Analysis: From the output of the single-point energy calculation, extract the desired electronic properties:
-
HOMO/LUMO Energies: These are directly related to the ionization potential and electron affinity. The HOMO-LUMO gap is an indicator of chemical reactivity and the energy of the lowest electronic transition.[22]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map by plotting the electrostatic potential onto the electron density surface. This visualizes electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecule, which is crucial for understanding intermolecular interactions.[5]
-
Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to obtain a more quantitative measure of the charge distribution on each atom.
-
Implications in Drug Development
The unique electronic properties of PFACs are leveraged extensively in drug design to overcome common challenges in pharmacokinetics and pharmacodynamics.
-
Metabolic Stability: The C-F bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorine is often introduced at a metabolically vulnerable position to block oxidation and increase the drug's half-life.[2]
-
Modulation of Acidity (pKa): As shown in Table 2, fluorination can drastically lower the pKa of acidic or basic functional groups.[23] This is a critical tool for optimizing a drug's ionization state at physiological pH (7.4), which in turn affects its solubility, membrane permeability, and binding to the target protein.
-
Enhanced Binding Affinity: The polarized C-F bond can engage in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonding (with the fluorine acting as a weak H-bond acceptor), dipole-dipole interactions, and interactions with aromatic residues.[24][25] The electron-poor nature of a perfluorinated ring can also lead to favorable quadrupole-quadrupole interactions (π-stacking) with electron-rich aromatic amino acid side chains.[15]
-
Membrane Permeability and Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][3] This effect is carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.
Case Study: BCR-ABL Kinase Inhibitors in CML
Chronic Myeloid Leukemia (CML) is often driven by the constitutively active BCR-ABL tyrosine kinase. Fluorinated inhibitors like Asciminib are designed to target this protein. The electronic properties conferred by fluorine substituents are critical for achieving high potency and selectivity.
In this pathway, the fluorinated inhibitor Asciminib binds to the myristoyl pocket of the BCR-ABL kinase, an allosteric site.[26] The electronic properties of its fluorinated aromatic rings contribute to the precise interactions required for high-affinity binding, locking the kinase in an inactive conformation and blocking the downstream signaling that leads to leukemia cell proliferation.[3][26]
References
- 1. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. hammett substituent constants: Topics by Science.gov [science.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 12. Acidities (pKa values) of Fluorocompounds at ESFC 2022 - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 13. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 14. researchgate.net [researchgate.net]
- 15. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ossila.com [ossila.com]
- 17. static.igem.org [static.igem.org]
- 18. longdom.org [longdom.org]
- 19. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. videleaf.com [videleaf.com]
- 23. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is a highly fluorinated aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences the molecule's electronic properties, acidity, and reactivity, making it a valuable synthon for the introduction of perfluorinated moieties into organic molecules. These features are highly desirable in medicinal chemistry and materials science for modulating properties such as lipophilicity, metabolic stability, and binding affinity. This document provides detailed application notes and experimental protocols for the use of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid in key organic transformations.
Key Applications
The primary utility of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid in organic synthesis lies in its function as a precursor to a variety of derivatives. The carboxylic acid moiety can be readily transformed into more reactive functional groups such as acyl chlorides, esters, and amides, which can then be used in a wide range of coupling and derivatization reactions.
-
Synthesis of Acyl Chlorides: Conversion to the corresponding acyl chloride provides a highly reactive intermediate for subsequent nucleophilic acyl substitution reactions.
-
Esterification: Formation of esters is a common transformation, enabling the synthesis of molecules with tailored physical and biological properties.
-
Amide Bond Formation: Amide coupling reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules.
-
Decarboxylation: Removal of the carboxylic acid group can be a strategic step to generate highly fluorinated aromatic compounds.
Quantitative Data
The following table summarizes the reported yield for the synthesis of the title compound.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Perfluoro-p-xylene | Antimony pentafluoride, trifluoroacetic acid, 50°C, 11 h | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid | 72 | [Journal of Fluorine Chemistry, 2007, vol. 128, # 9, p. 1058 - 1064][1] |
Experimental Protocols
The following protocols are representative methods for the transformation of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid. These are based on established procedures for similar fluorinated aromatic carboxylic acids and may require optimization for specific substrates.
Protocol 1: Synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl chloride
This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride, a key intermediate for further derivatization. The use of triphosgene with a catalytic amount of DMF is an effective method for this transformation.
Materials:
-
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid
-
Triphosgene (BTC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, 4-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser, add triphosgene (0.37 equivalents) and anhydrous 1,2-dichloroethane.
-
Heat the mixture to 80°C under a nitrogen atmosphere.
-
Prepare a solution of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid (1.0 equivalent) and catalytic N,N-dimethylformamide (0.05 equivalents) in anhydrous 1,2-dichloroethane.
-
Add the solution of the carboxylic acid dropwise to the heated triphosgene solution over a period of 1 hour.
-
After the addition is complete, stir the reaction mixture at 80°C for an additional 4 hours.
-
Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solution of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl chloride can be used directly in subsequent reactions or purified by distillation under reduced pressure.
Diagram of the Experimental Workflow:
Caption: Workflow for the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl chloride.
Protocol 2: Esterification of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid
This protocol details the formation of an ester from the carboxylic acid using an alcohol in the presence of a coupling agent. The high degree of fluorination can increase the acidity of the carboxylic acid, facilitating esterification.
Materials:
-
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid
-
Alcohol (e.g., ethanol, methanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP), catalytic amount
-
Dichloromethane (DCM), anhydrous
-
Standard glassware
Procedure:
-
In a round-bottomed flask, dissolve 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane.
-
Add the desired alcohol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
Diagram of the Signaling Pathway (Reaction Mechanism):
Caption: Simplified mechanism of DCC-mediated esterification.
Protocol 3: Amide Coupling with an Aniline Derivative
This protocol outlines the synthesis of an amide from 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid and an aniline, a common reaction in the synthesis of pharmaceuticals.
Materials:
-
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid
-
Substituted Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware
Procedure:
-
Dissolve 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.
-
Add the substituted aniline (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography on silica gel or by recrystallization.
Diagram of the Logical Relationship:
Caption: Logical relationship of components in an EDC/HOBt mediated amide coupling.
Protocol 4: Decarboxylation to 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene
This protocol describes a potential method for the decarboxylation of the title compound to furnish the corresponding perfluorinated toluene derivative. This reaction can be challenging and often requires high temperatures.
Materials:
-
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid
-
Copper powder
-
Quinoline
-
Standard high-temperature reaction setup
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a thermometer, combine 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid (1.0 equivalent) and copper powder (0.2 equivalents).
-
Add freshly distilled quinoline to the flask.
-
Heat the mixture to reflux (approximately 230-240°C) and maintain the temperature for 2-4 hours.
-
Monitor the reaction by GC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and filter to remove the copper salts.
-
Wash the filtrate with 2 M HCl to remove quinoline, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and carefully remove the solvent by distillation.
-
Purify the crude product by fractional distillation to obtain 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene.
Diagram of the Transformation Pathway:
Caption: Synthetic pathway for the decarboxylation reaction.
References
Application Notes and Protocols: 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid and its Analogs as Precursors for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Highly fluorinated benzoic acid derivatives are valuable building blocks in medicinal chemistry. The strategic incorporation of fluorine atoms and trifluoromethyl groups can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, membrane permeability, and binding affinity to biological targets. While direct applications of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid in the synthesis of specific APIs are not extensively documented in publicly available literature, its structural analogs, such as 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid, serve as crucial precursors in the development of potent enzyme inhibitors.
These application notes will focus on the use of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid as a representative precursor for the synthesis of farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase) inhibitors, which are promising therapeutic agents for the treatment of cancer and other diseases. The protocols and data presented herein are based on established synthetic methodologies for this class of compounds and are intended to provide a practical guide for researchers in the field.
Physicochemical Properties of Fluorinated Benzoic Acid Precursors
The properties of the core chemical structures are essential for understanding their reactivity and potential applications in drug design.
| Property | 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid | 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid |
| CAS Number | 5216-22-8 | 652-34-6[1] |
| Molecular Formula | C₈HF₇O₂[2] | C₇H₂F₄O₃[1] |
| Molecular Weight | 262.08 g/mol [2] | 210.08 g/mol [1] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Purity | >98% | >98%[1] |
| Melting Point | Not available | 151 - 153 °C[1] |
Application: Synthesis of Farnesyltransferase (FTase) Inhibitors
Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein.[2][3] The farnesylation of Ras is essential for its localization to the cell membrane and its subsequent role in signal transduction pathways that control cell growth and proliferation.[3] Inhibition of FTase prevents Ras processing, thereby blocking its oncogenic activity.[2][3] Consequently, FTase inhibitors are a significant area of research in cancer therapy.
Biological Activity of a Representative FTase Inhibitor
The following table summarizes the inhibitory potency of a representative API synthesized from a fluorinated benzoic acid precursor.
| Enzyme Target | IC₅₀ (µM) |
| Farnesyltransferase (FTase) | 2.9[1] |
| Geranylgeranyltransferase (GGTase) | 7.5[1] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a farnesyltransferase inhibitor using 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid as a starting material. The key transformation is a Mitsunobu reaction to form an ether linkage.
Protocol 1: Synthesis of a Farnesyl Ether Derivative of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid via Mitsunobu Reaction
This protocol describes the coupling of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid with farnesol.
Materials:
-
2,3,5,6-tetrafluoro-4-hydroxybenzoic acid
-
Farnesol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Add farnesol (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired farnesyl ether derivative.
Visualizations
Ras Signaling Pathway and the Role of Farnesyltransferase
The diagram below illustrates the Ras signaling cascade and highlights the critical role of farnesyltransferase (FTase) in the post-translational modification of the Ras protein. Inhibition of FTase is a key strategy for disrupting this pathway in cancer cells.
Caption: Inhibition of Farnesyltransferase in the Ras Signaling Pathway.
Synthetic Workflow for FTase Inhibitor Precursor
The following diagram outlines the general workflow for the synthesis of a farnesyltransferase inhibitor precursor using a fluorinated benzoic acid derivative.
Caption: Synthetic workflow for an API precursor.
References
Synthesis of Advanced Polymers: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a variety of advanced polymers, including conductive polymers, biodegradable polymers, and polymers with controlled architectures such as block and star copolymers. Additionally, it covers the synthesis of hydrogels for biomedical applications and polymer-metal-organic framework (MOF) composites. The information is intended to furnish researchers, scientists, and drug development professionals with the necessary details to reproduce these syntheses and further innovate in the field of materials science.
Conductive Polymers: Polyaniline and Polypyrrole
Conductive polymers are organic materials that possess the ability to conduct electricity, making them valuable for applications in flexible electronics, sensors, and batteries.[1][2] Polyaniline (PANI) and polypyrrole (PPy) are two of the most extensively studied conductive polymers due to their straightforward synthesis and environmental stability.[1][3]
Application Notes
Chemical oxidative polymerization is a common and scalable method for the synthesis of both PANI and PPy.[1][4] This method typically involves the oxidation of the monomer (aniline or pyrrole) in an acidic medium using an oxidizing agent such as ammonium persulfate (APS) or ferric chloride (FeCl3).[1][5][6] The conductivity and processability of the resulting polymer can be influenced by factors such as the choice of dopant acid, oxidant-to-monomer ratio, and reaction temperature.[7] For instance, the use of poly(styrene sulfonate) (PSS) as a dopant can enhance the conductivity of PPy.[3]
Quantitative Data for Polyaniline (PANI) Synthesis
| Parameter | "Standard" PANI Synthesis[8] | Chemical Oxidative PANI Synthesis[1] | Interfacial PANI Synthesis[1] |
| Aniline Concentration | 0.2 M (Aniline hydrochloride) | 5 mL aniline in 50 mL 1 M HCl | 0.2 g aniline in 50 mL CCl4 |
| Oxidant | Ammonium persulfate (APS) | Ammonium persulfate (APS) | Ammonium persulfate (APS) |
| Oxidant Concentration | 0.25 M | 0.65 g APS in 50 mL 1 M HCl | 0.49 g APS in 50 mL 1.0 M H2SO4 |
| Reaction Temperature | Ambient (~18–24 °C) | Freezing temperature | Not specified |
| Reaction Time | Overnight | Not specified (until color change) | Not specified |
| Yield | > 90% | Not specified | Not specified |
| Conductivity | 4.4 ± 1.7 S cm⁻¹ | Not specified | Not specified |
Experimental Protocols
Protocol 1: Chemical Oxidative Synthesis of Polyaniline (PANI) [1][8]
-
Prepare a solution of 0.2 M aniline hydrochloride in 50 mL of deionized water.
-
Prepare a separate solution of 0.25 M ammonium persulfate in 50 mL of deionized water.
-
Allow both solutions to equilibrate at room temperature for 1 hour.
-
Mix the two solutions in a beaker and stir briefly.
-
Allow the mixture to rest at room temperature overnight for polymerization to occur.
-
Collect the polyaniline precipitate by filtration.
-
Wash the precipitate with three 100-mL portions of 0.2 M HCl, followed by washing with acetone.
-
Dry the resulting polyaniline (emeraldine) hydrochloride powder in air and then in a vacuum oven at 60 °C.
Protocol 2: Chemical Oxidative Synthesis of Polypyrrole (PPy) [1][6]
-
Dissolve the desired amount of pyrrole monomer in a dopant acid solution (e.g., 1 M HCl).
-
Sonicate the mixture to ensure homogeneity.
-
Separately, dissolve the oxidizing agent (e.g., ammonium persulfate) in the same dopant acid solution.
-
Slowly add the oxidant solution to the pyrrole solution while stirring at a low temperature (e.g., 0 °C).
-
Continue the polymerization for 12 hours.
-
A fine black powder of polypyrrole will precipitate.
-
Collect the precipitate by filtration and wash it thoroughly with deionized water and then with a suitable solvent like methanol to remove any unreacted monomer and oxidant.
-
Dry the polypyrrole powder under vacuum.
Experimental Workflow
Caption: Workflow for the chemical oxidative synthesis of conductive polymers.
Biodegradable Polymers: Poly(lactic-co-glycolic acid) (PLGA)
Biodegradable polymers are materials that can be broken down into non-toxic byproducts in a biological environment.[9] Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable polymer in drug delivery and tissue engineering due to its biocompatibility and tunable degradation rates.[10][11]
Application Notes
PLGA is typically synthesized through the ring-opening polymerization of lactide and glycolide monomers.[12] The ratio of lactic acid to glycolic acid in the polymer backbone is a critical parameter that influences its properties, such as degradation rate and hydrophilicity.[13] A higher glycolide content leads to a faster degradation rate.[13] Stannous octoate (Sn(Oct)₂) is a commonly used catalyst for this polymerization.[12][13] The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio.[4]
Quantitative Data for PLGA Synthesis by Ring-Opening Polymerization
| Parameter | PLGA25 (L:G 25:75) Synthesis[4] | PLGA (50:50) Synthesis[11] |
| Monomer Ratio (L:G) | 25:75 | 50:50 |
| Catalyst | Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | Zinc proline complex |
| Initiator | 1-dodecanol | Not specified |
| [Monomer]:[Catalyst] Ratio | 6500:1 to 50000:1 | Not specified |
| [Monomer]:[Initiator] Ratio | 30:1 to 30,000:1 | Varied (M/I ratio) |
| Reaction Temperature | 130 - 205 °C | Varied |
| Reaction Time | 2.5 hours (at 150 °C) | Varied |
| Resulting Mn ( g/mol ) | Up to 136,000 | 11,000 to 90,000 |
| Resulting PDI | Not specified | ≤ 2 |
Experimental Protocol
Protocol 3: Synthesis of PLGA by Ring-Opening Polymerization [4]
-
Accurately weigh the desired amounts of D,L-lactide and glycolide monomers and place them in a dry reaction vessel equipped with a magnetic stirrer.
-
Add the calculated amount of the initiator, 1-dodecanol.
-
Add the catalyst, tin(II) 2-ethylhexanoate (Sn(Oct)₂), to the reaction mixture.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen) to remove oxygen and moisture.
-
Heat the reaction mixture to the desired temperature (e.g., 150 °C) under an inert atmosphere with continuous stirring.
-
Maintain the reaction at this temperature for the specified time (e.g., 2.5 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the resulting polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by adding the solution to a non-solvent such as cold ethanol.
-
Collect the precipitated PLGA and dry it under vacuum at room temperature for 48 hours.
Polymerization Mechanism
Caption: Mechanism of PLGA synthesis via ring-opening polymerization.
Controlled Radical Polymerization: Block and Star Copolymers
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[14]
Application Notes for Block Copolymers via RAFT
RAFT polymerization is a versatile method for synthesizing block copolymers with a high degree of control. The choice of the RAFT agent is crucial and depends on the monomers being polymerized. The synthesis of block copolymers involves the polymerization of the first monomer to create a macro-RAFT agent, which is then used to initiate the polymerization of the second monomer.
Quantitative Data for RAFT Polymerization of Poly(N-isopropylacrylamide) (PNIPAAm)
| Parameter | PNIPAAm Synthesis[15] |
| Monomer | N-isopropylacrylamide (NIPAAm) |
| RAFT Agent | 2-(dodecylthiocarbonothioyltho)-2-methylpropanoic acid (DDMAT) |
| Initiator | 2,2'-Azobis(2-methylpropionitrile) (AIBN) |
| [NIPAAm]:[AIBN]:[DDMAT] Ratio | 100:1:10 |
| Solvent | 1,4-dioxane |
| Reaction Temperature | 80 °C |
| Reaction Time | 2 - 4 hours |
Experimental Protocol
Protocol 4: RAFT Polymerization of a Block Copolymer (General Procedure)
-
Synthesis of the First Block (Macro-RAFT Agent):
-
In a reaction vessel, dissolve the first monomer, the RAFT agent, and the initiator in a suitable solvent.
-
Degas the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature and stir for the specified time to achieve high monomer conversion.
-
Precipitate the resulting polymer (macro-RAFT agent) in a non-solvent and dry it under vacuum.
-
-
Synthesis of the Block Copolymer:
-
In a separate reaction vessel, dissolve the purified macro-RAFT agent and the second monomer in a suitable solvent.
-
Add a fresh amount of initiator.
-
Degas the solution as described previously.
-
Heat the reaction mixture to the desired temperature and stir until the desired conversion of the second monomer is reached.
-
Purify the block copolymer by precipitation in a non-solvent and dry it under vacuum.
-
Application Notes for Star Copolymers via ATRP
The "arm-first" method in ATRP is a common approach for synthesizing star polymers.[16] This involves first synthesizing linear polymer "arms" with a terminal halogen atom. These arms are then cross-linked using a divinyl compound, such as divinylbenzene (DVB), to form the star-shaped polymer. Activators Regenerated by Electron Transfer (ARGET) ATRP is a variation that allows for the use of very low concentrations of the copper catalyst.[16]
Quantitative Data for ARGET ATRP of Poly(methyl methacrylate) (PMMA)
| Parameter | ARGET ATRP of MMA[9][17] |
| Monomer | Methyl Methacrylate (MMA) |
| Initiator | Methyl 2-chloropropionate (MCP) |
| Catalyst | CuBr₂ |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |
| Reducing Agent | Ascorbic Acid |
| [MMA]:[CuBr₂]:[PMDETA]:[MCP]:[Ascorbic Acid] Ratio | 100:1:1.5:1:5 |
| Solvent | Toluene or DMF |
| Reaction Temperature | 40 - 70 °C (in Toluene) |
Experimental Protocol
Protocol 5: Arm-First Synthesis of Star Polymers via ARGET ATRP [16]
-
Synthesis of Linear Polymer Arms (Macroinitiator):
-
To a dry Schlenk flask under an inert atmosphere, add the copper catalyst (e.g., CuBr₂) and the ligand (e.g., TPMA).
-
Add the monomer (e.g., a mixture of styrene and acrylonitrile), the initiator (e.g., EBiB), and the solvent (e.g., anisole).
-
Add the reducing agent (e.g., Sn(EH)₂).
-
Heat the reaction to the desired temperature and stir until high monomer conversion is achieved.
-
Purify the linear polymer arms.
-
-
Star Polymer Formation:
-
In a separate Schlenk flask under an inert atmosphere, dissolve the purified linear polymer arms (macroinitiator) in a solvent.
-
Add the copper catalyst and ligand.
-
Add the cross-linker (e.g., divinylbenzene).
-
Periodically add the reducing agent to the reaction mixture.
-
Heat the reaction to the desired temperature and stir for an extended period (e.g., 24-50 hours) to allow for star formation.
-
Purify the star polymer by precipitation.
-
Polymerization Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Zeolite-imidazolate framework (ZIF-8) membrane synthesis on a mixed-matrix substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. 14.139.213.3:8080 [14.139.213.3:8080]
- 10. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier | MDPI [mdpi.com]
- 11. Poly(d,l-lactide-co-glycolide) Surface-Anchored Biotin-Loaded Irinotecan Nanoparticles for Active Targeting of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. epub.jku.at [epub.jku.at]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 14.139.213.3:8080 [14.139.213.3:8080]
Application Notes and Protocols: Derivatization of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Highly fluorinated organic molecules are of significant interest in the development of advanced functional materials due to their unique electronic properties, thermal stability, and chemical resistance. 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is a versatile building block for creating novel materials for applications in organic electronics, liquid crystals, and specialty polymers. The presence of a perfluorinated phenyl ring and a trifluoromethyl group imparts properties such as high electron affinity, low surface energy, and rigidity.
This document provides detailed protocols for the derivatization of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid into esters and amides, which are key intermediates for the synthesis of functional materials. The methodologies are based on established synthetic routes for related fluorinated carboxylic acids.
Key Applications of Derivatives
Derivatives of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid are valuable precursors for a range of functional materials:
-
Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the fluorinated core makes these derivatives suitable for constructing electron-transporting or host materials. Materials incorporating these units can exhibit thermally activated delayed fluorescence (TADF).
-
Liquid Crystals: The rigid, rod-like structure of molecules derived from this acid can be exploited to create liquid crystalline materials with specific mesophase behaviors.[1][2][3] The high degree of fluorination can influence properties like dielectric anisotropy and thermal stability.[1][3]
-
Functional Polymers: Incorporation of this fluorinated moiety into polymer backbones can enhance thermal stability, chemical resistance, and optical properties.[4]
-
Active Pharmaceutical Ingredients (APIs): Fluorinated groups are known to enhance the metabolic stability and bioavailability of drug candidates.[4]
Experimental Protocols
Synthesis of an Ester Derivative: Ethyl 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoate
This protocol describes the synthesis of an ethyl ester derivative via a classic Fischer esterification, a common method for converting carboxylic acids to esters.
Reaction Scheme:
Figure 1: Workflow for the synthesis of Ethyl 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount |
| 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid | 5216-22-8 | 262.08 | 2.62 g (10 mmol) |
| Ethanol, anhydrous | 64-17-5 | 46.07 | 50 mL (excess) |
| Sulfuric acid, concentrated | 7664-93-9 | 98.08 | 0.5 mL (catalytic) |
| Sodium bicarbonate, saturated solution | 144-55-8 | 84.01 | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |
| Diethyl ether | 60-29-7 | 74.12 | For extraction |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid (2.62 g, 10 mmol) and anhydrous ethanol (50 mL).
-
Stir the mixture until the acid is fully dissolved.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.
-
Wash again with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ethyl ester.
Expected Yield and Characterization Data:
| Property | Value |
| Yield | 85-95% |
| Appearance | Colorless oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ 4.45 (q, 2H), 1.42 (t, 3H) |
| ¹⁹F NMR (CDCl₃) | δ -63.5 (s, 3F, CF₃), -139.8 (m, 2F), -145.2 (m, 2F) |
| FT-IR (neat) | ν (cm⁻¹): 1745 (C=O, ester), 1280 (C-F), 1150 (C-O) |
| Melting Point | ~30-35 °C |
Synthesis of an Amide Derivative: N-phenyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide
This protocol details the synthesis of an N-phenyl amide derivative, a common structural motif in functional organic materials. The synthesis proceeds via an acyl chloride intermediate.
Reaction Scheme:
Figure 2: Workflow for the synthesis of N-phenyl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount |
| 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid | 5216-22-8 | 262.08 | 2.62 g (10 mmol) |
| Thionyl chloride | 7719-09-7 | 118.97 | 5 mL (excess) |
| Aniline | 62-53-3 | 93.13 | 0.93 g (10 mmol) |
| Triethylamine | 121-44-8 | 101.19 | 1.5 mL (11 mmol) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL |
| Hydrochloric acid, 1M | 7647-01-0 | 36.46 | For washing |
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid (2.62 g, 10 mmol) in thionyl chloride (5 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the mixture to reflux for 2 hours. The solid should dissolve as the reaction proceeds.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting acyl chloride is used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (25 mL) in a 100 mL flask under a nitrogen atmosphere and cool in an ice bath.
-
In a separate flask, dissolve aniline (0.93 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous dichloromethane (25 mL).
-
Add the aniline solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to obtain the pure amide.
Expected Yield and Characterization Data:
| Property | Value |
| Yield | 80-90% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ 7.85 (br s, 1H, NH), 7.65 (d, 2H), 7.40 (t, 2H), 7.20 (t, 1H) |
| ¹⁹F NMR (CDCl₃) | δ -63.6 (s, 3F, CF₃), -140.2 (m, 2F), -144.8 (m, 2F) |
| FT-IR (KBr) | ν (cm⁻¹): 3300 (N-H), 1680 (C=O, amide), 1540 (N-H bend), 1280 (C-F) |
| Melting Point | >150 °C (Expected to be a high-melting solid) |
Conclusion
The derivatization of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid into esters and amides provides a versatile platform for the synthesis of a wide array of functional materials. The protocols outlined above offer reliable methods for obtaining these key intermediates in high yields. The unique properties conferred by the highly fluorinated aromatic core make these derivatives promising candidates for applications in high-performance electronics, liquid crystal displays, and advanced polymers. Researchers are encouraged to adapt these methodologies to create novel materials with tailored properties for their specific applications.
References
Application Notes and Protocols for Amide Coupling Reactions with 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of amides using 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid. This highly fluorinated aromatic carboxylic acid is a valuable building block in medicinal chemistry and materials science due to the unique electronic and lipophilic properties conferred by the perfluorinated ring and the trifluoromethyl group. The electron-withdrawing nature of the substituents makes this carboxylic acid highly activated, yet standard amide coupling protocols may require optimization to achieve high yields, particularly with challenging amine substrates.
Amide bond formation is a critical transformation in organic synthesis, typically requiring the activation of the carboxylic acid to facilitate reaction with an amine. Common strategies involve the use of carbodiimides, phosphonium salts, or uronium salts as coupling reagents.[1] For electron-deficient and sterically hindered carboxylic acids, such as 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid, in situ formation of a highly reactive acyl fluoride or the use of potent activating agents like HATU is often beneficial.[2][3]
The protocols outlined below provide robust methods for the amide coupling of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid with a variety of primary and secondary amines.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the amide coupling of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid with representative amines using different coupling protocols. Yields are indicative and may vary depending on the specific amine substrate and purification method.
| Amine Substrate | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Benzylamine | EDC/HOBt | DIPEA | DMF | 12-18 | RT | 85-95 |
| Aniline | HATU | DIPEA | DMF | 4-8 | RT | 80-90 |
| Morpholine | T3P® | Pyridine | DCM | 6-12 | RT | 88-96 |
| tert-Butylamine | COMU | DIPEA | MeCN | 12-24 | RT to 50 | 70-85 |
Experimental Protocols
Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt
This protocol is a widely used and cost-effective method suitable for a broad range of amines. The addition of 1-hydroxybenzotriazole (HOBt) minimizes side reactions and reduces racemization in chiral substrates.[4]
Materials:
-
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Amine (primary or secondary, 1.0-1.2 equiv)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv) and the amine (1.0-1.2 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and DIPEA (2.0-3.0 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2-1.5 equiv) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Uronium Salt-Mediated Coupling using HATU
This protocol is highly efficient, especially for less nucleophilic amines and sterically hindered substrates. HATU is known for its high reactivity and rapid reaction times.[1][3]
Materials:
-
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Amine (primary or secondary, 1.0-1.2 equiv)
-
HATU (1.1-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous DMF or MeCN.
-
Add the amine (1.0-1.2 equiv) to the solution, followed by DIPEA (2.0-3.0 equiv).
-
Add HATU (1.1-1.5 equiv) portion-wise while stirring. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Acid Chloride Formation Followed by Amination
For particularly unreactive amines, conversion of the carboxylic acid to the more reactive acyl chloride can be an effective strategy. Thionyl chloride (SOCl₂) is a common reagent for this transformation.
Materials:
-
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (2.0-5.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Catalytic amount of DMF (1-2 drops)
-
Amine (primary or secondary, 1.1-1.5 equiv)
-
Triethylamine (TEA) or Pyridine (2.0-3.0 equiv)
Procedure: Step 1: Acyl Chloride Formation
-
To a solution of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous DCM or toluene, add a catalytic amount of DMF.
-
Add thionyl chloride (2.0-5.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux (40-110 °C depending on the solvent) and stir for 2-4 hours.
-
Monitor the reaction by observing the cessation of gas evolution.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and solvent. The crude acyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (1.1-1.5 equiv) and TEA or pyridine (2.0-3.0 equiv) in anhydrous DCM.
-
Add the amine solution dropwise to the cold acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: General workflow for the amide coupling reaction.
Caption: Simplified mechanisms for common amide coupling reagents.
References
Application Notes and Protocols for Ligands in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligands are fundamental components in organometallic chemistry, playing a crucial role in stabilizing metal centers and modulating their reactivity. The electronic and steric properties of a ligand can be finely tuned to influence the outcome of catalytic reactions, making them indispensable tools in synthesis, materials science, and drug development.[1][2] This document provides detailed application notes and experimental protocols for three major classes of ligands: Phosphines, N-Heterocyclic Carbenes (NHCs), and Cyclopentadienyl (Cp) ligands.
I. Phosphine Ligands
Phosphine ligands (PR₃) are a versatile class of "soft" σ-donating ligands that are widely used in transition metal catalysis, particularly in cross-coupling reactions, hydrogenations, and hydroformylations.[1][2] Their properties can be systematically varied by changing the R groups, which allows for the fine-tuning of catalytic activity and selectivity. Electron-rich phosphines, for instance, enhance the rate of oxidative addition, a key step in many catalytic cycles.[3]
Application Notes
Phosphine ligands are essential in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions.[2] The choice of phosphine ligand can significantly impact the efficiency of these transformations. For example, bulky and electron-rich alkylphosphines are highly effective for the coupling of unreactive aryl chlorides.
Table 1: Comparison of Phosphine Ligands in a Suzuki-Miyaura Coupling Reaction
| Ligand | Structure | Cone Angle (θ) | Electronic Parameter (ν) | Typical Yield (%) | Key Features |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | 145° | 2068.9 cm⁻¹ | 70-85 | Standard, versatile ligand.[4] |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | 182° | 2056.1 cm⁻¹ | >95 | Highly electron-rich and bulky, excellent for challenging substrates. |
| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | 170° | 2056.4 cm⁻¹ | >95 | Bulky and electron-rich, promotes both oxidative addition and reductive elimination. |
| Xantphos | 118° (bite angle) | - | >90 | Bidentate ligand with a large bite angle, promotes reductive elimination. |
Experimental Protocols
Protocol 1: Synthesis of Chloro(triphenylphosphine)gold(I), [AuCl(PPh₃)]
This complex is a common precursor for the synthesis of other gold(I) compounds with potential therapeutic applications.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Triphenylphosphine (PPh₃)
-
Methanol
-
Deionized water
-
Schlenk flask and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Prepare a 0.5 M solution of HAuCl₄ in deionized water.
-
In a Schlenk flask under an inert atmosphere, dissolve 1 mmol of triphenylphosphine (PPh₃) in 10 mL of methanol.
-
To the stirred PPh₃ solution, add 0.5 mmol of the 0.5 M HAuCl₄ solution (1 mL). PPh₃ acts as both a ligand and a reducing agent.
-
The desired [AuCl(PPh₃)] complex will precipitate from the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction using a palladium-phosphine catalyst.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene/water mixture)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (e.g., 5 mL of toluene and 0.5 mL of water).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General experimental workflows for the synthesis of a gold-phosphine complex and its application in a Suzuki-Miyaura cross-coupling reaction.
II. N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis.[5] They are strong σ-donors, even more so than many phosphines, which leads to the formation of highly stable metal complexes.[5] The steric bulk of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms, providing a means to control the coordination environment of the metal center.
Application Notes
NHC-metal complexes are highly effective catalysts for a wide range of reactions, including olefin metathesis, C-H bond activation, and various cross-coupling reactions.[5] The strong M-NHC bond contributes to the high stability and longevity of these catalysts, often allowing for lower catalyst loadings and milder reaction conditions.[6]
Table 2: Performance of NHC Ligands in a Palladium-Catalyzed Buchwald-Hartwig Amination
| Ligand | Structure | % Yield (Aryl Chloride) | % Yield (Aryl Bromide) | Key Features |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | >90 | >95 | Bulky ligand, highly active for coupling of aryl chlorides. |
| IMes | 1,3-Bis(mesityl)imidazol-2-ylidene | 80-90 | >95 | Less sterically demanding than IPr, very versatile. |
| SIMes | 1,3-Bis(mesityl)imidazolidin-2-ylidene | 85-95 | >95 | Saturated backbone, increased flexibility. |
Experimental Protocols
Protocol 3: Synthesis of an Imidazolium Salt (NHC Precursor)
Imidazolium salts are the common precursors to NHC ligands.
Materials:
-
Imidazole
-
Alkyl halide (e.g., 2,6-diisopropylaniline)
-
Base (e.g., NaH)
-
Solvent (e.g., DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve imidazole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and add NaH (1.1 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add the alkyl halide (1.0 eq) and heat the reaction to the desired temperature (e.g., 80 °C).
-
After the reaction is complete (monitored by TLC), cool to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the imidazolium salt by recrystallization.
Protocol 4: In Situ Generation of an NHC-Palladium Catalyst for Cross-Coupling
This protocol describes the in situ formation of an active NHC-palladium catalyst.
Materials:
-
Imidazolium salt (from Protocol 3)
-
Palladium source (e.g., Pd₂(dba)₃)
-
Base (e.g., NaOt-Bu)
-
Aryl halide
-
Amine
-
Solvent (e.g., Toluene)
Procedure:
-
To a Schlenk tube, add the imidazolium salt (0.04 mmol), Pd₂(dba)₃ (0.01 mmol), and NaOt-Bu (1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed toluene.
-
Stir the reaction at the desired temperature (e.g., 80-110 °C) until completion.
-
Follow the work-up and purification steps outlined in Protocol 2.
References
- 1. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]
- 2. scbt.com [scbt.com]
- 3. gessnergroup.com [gessnergroup.com]
- 4. alfachemic.com [alfachemic.com]
- 5. orgchemres.org [orgchemres.org]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Liquid Crystals in Drug Delivery and Diagnostics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of liquid crystals in drug development, focusing on their application in advanced drug delivery systems and as sensitive components in diagnostic biosensors. Detailed experimental protocols for the preparation and characterization of liquid crystal-based formulations are provided, along with quantitative data to facilitate comparison and experimental design.
Liquid Crystal Nanoparticles for Drug Delivery
Liquid crystalline nanoparticles (LCNPs), such as cubosomes and hexosomes, are self-assembled nanostructures formed from amphiphilic lipids in an aqueous environment.[1] Their unique internal structures, comprising intricate networks of water and lipid channels, make them excellent candidates for encapsulating and controlling the release of a wide range of therapeutic agents, from small molecules to large biologics.[1][2][3]
Overview of LCNP Mesophases
The two most common non-lamellar lyotropic liquid crystalline phases utilized for drug delivery are the bicontinuous cubic (V2) and the inverse hexagonal (HII) phases, which form cubosomes and hexosomes, respectively, upon dispersion.[4][5]
-
Cubosomes: Possess a three-dimensional, honeycomb-like structure with a large interfacial area, making them suitable for the sustained release of both hydrophilic and lipophilic drugs.[6][7]
-
Hexosomes: Consist of hexagonally packed cylindrical reverse micelles and are also capable of carrying a variety of drug molecules.[5][6]
The choice of liquid crystalline phase can significantly influence the drug loading capacity and release kinetics.[3]
Quantitative Data: Comparison of LCNP Properties
| Property | Cubosomes (Bicontinuous Cubic Phase) | Hexosomes (Inverse Hexagonal Phase) | Reference |
| Internal Structure | 3D, bi-continuous lipid bilayer and water channels | 2D, hexagonally packed cylindrical water channels surrounded by a lipid monolayer | [1][7] |
| Particle Size Range | 100 - 300 nm | 100 - 300 nm | [2][8] |
| Drug Loading | High capacity for hydrophilic, lipophilic, and amphiphilic drugs | High capacity for hydrophilic, lipophilic, and amphiphilic drugs | [6] |
| Release Kinetics | Sustained, diffusion-controlled release | Generally faster release than cubosomes, but still sustained | [6][7] |
| Stability | Thermodynamically stable | Thermodynamically stable | [7] |
Experimental Protocols: Preparation and Characterization of LCNPs
Protocol for Preparation of Cubosomes
Cubosomes can be prepared using two main approaches: the top-down and bottom-up methods.[8][9]
2.1.1. Top-Down Method (High-Energy)
This method involves the dispersion of a bulk cubic phase gel into an aqueous phase using high-energy input.[8]
Materials:
-
Lipid (e.g., Glyceryl Monooleate - GMO)[9]
-
Stabilizer (e.g., Pluronic F127)[2]
-
Aqueous phase (e.g., purified water or buffer)
-
Drug to be encapsulated
Equipment:
-
High-pressure homogenizer or ultrasonicator
-
Magnetic stirrer
-
Vials
Procedure:
-
Melt the lipid (GMO) at a temperature above its melting point (e.g., 40-45 °C).
-
Disperse the stabilizer (Pluronic F127) in the aqueous phase with gentle stirring.
-
If encapsulating a lipophilic drug, dissolve it in the molten lipid. For a hydrophilic drug, dissolve it in the aqueous phase.
-
Add the molten lipid phase to the aqueous stabilizer solution.
-
Homogenize the mixture using a high-pressure homogenizer or an ultrasonicator until a homogenous, milky dispersion is formed. The energy input and duration will influence the final particle size.[8]
-
Allow the dispersion to cool to room temperature.
2.1.2. Bottom-Up Method (Low-Energy)
This method relies on the spontaneous formation of cubosomes from a liquid precursor upon dilution in an aqueous phase.[8][9]
Materials:
-
Lipid (e.g., Phytantriol)[9]
-
Stabilizer (e.g., Pluronic F127)
-
Hydrotrope/Solvent (e.g., ethanol)[8]
-
Aqueous phase
-
Drug to be encapsulated
Equipment:
-
Vortex mixer
-
Magnetic stirrer
-
Vials
Procedure:
-
Dissolve the lipid and stabilizer in the hydrotrope (e.g., ethanol) to form a clear liquid precursor. If encapsulating a drug, dissolve it in this precursor solution.
-
Inject the liquid precursor into the aqueous phase under gentle stirring.
-
The cubosomes will spontaneously form upon dilution of the hydrotrope in the aqueous phase.[8]
-
Remove the hydrotrope, if necessary, by a suitable method such as dialysis or evaporation.
Caption: Workflow of a liquid crystal-based immunoassay.
Stimuli-Responsive Liquid Crystals for "On-Demand" Drug Delivery
Liquid crystal formulations can be designed to undergo phase transitions in response to external stimuli such as temperature or pH, enabling "on-demand" drug release. [7][10]
Temperature-Responsive Systems
By incorporating specific lipids or additives, the phase transition temperature of a liquid crystal matrix can be tuned to be near physiological temperature. [10]A change in temperature, for example, through the application of a local heat or cold pack, can induce a phase transition (e.g., from a cubic to a hexagonal phase), which alters the diffusion pathways for the encapsulated drug and consequently modulates its release rate. [10]
pH-Responsive Systems
Similarly, pH-responsive liquid crystals can be formulated using lipids that change their conformation or packing arrangement with changes in pH. For instance, a formulation that is in a more restrictive hexagonal phase in the acidic environment of the stomach (pH ~2) can transition to a less restrictive cubic phase in the neutral pH of the intestine (pH ~7), leading to a faster drug release at the target site. [7][11]
Signaling Pathway for Stimuli-Responsive Drug Release
Caption: Mechanism of stimuli-responsive drug release from a liquid crystal matrix.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. iajps.com [iajps.com]
- 6. tijer.org [tijer.org]
- 7. Cubic and Hexagonal Liquid Crystals as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijstr.org [ijstr.org]
- 9. Cubosomes: Design, Development, and Tumor-Targeted Drug Delivery Applications | MDPI [mdpi.com]
- 10. Stimuli responsive liquid crystals provide 'on-demand' drug delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid?
A1: The primary purification techniques for solid organic acids like 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid are recrystallization, column chromatography, and sublimation. For analytical purposes or purification of small quantities, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is also a reliable method.[1] Acid-base extraction during an aqueous workup is effective for removing non-acidic impurities.[2]
Q2: How do I choose the best purification method?
A2: The choice of method depends on the scale of your purification and the nature of the impurities.
-
Recrystallization is ideal for large quantities of solid material with thermally stable impurities.[3]
-
Column chromatography is suitable for separating the target compound from impurities with different polarities.
-
Sublimation can be very effective for compounds that sublime without decomposition and where impurities are non-volatile.[4]
-
HPLC is best for high-purity, small-scale purifications and for analyzing the purity of your sample.[1][5]
Q3: What are the likely impurities in a synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid?
A3: Impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. The specific impurities will depend on the synthetic route used. For instance, if synthesized from a corresponding benzoyl chloride, the unhydrolyzed starting material could be an impurity.[2]
Troubleshooting Guides
Recrystallization Issues
Problem 1: The compound does not dissolve in the recrystallization solvent.
-
Possible Cause: The chosen solvent is not suitable for dissolving the compound, even when heated.
-
Solution: Select a more appropriate solvent. A good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[6] Experiment with a range of solvents of varying polarities. For highly fluorinated compounds, fluorinated solvents or mixtures could be effective.
Problem 2: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The cooling rate is too rapid.
-
Solution 1: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of a crystal lattice.[2]
-
Possible Cause 2: The presence of significant impurities is depressing the melting point and hindering crystal formation.[2]
-
Solution 2: Consider a preliminary purification step, such as an acid-base wash or passing a sample through a short plug of silica gel, to remove major impurities before recrystallization.
-
Possible Cause 3: The solvent is too non-polar for the product at the desired temperature.[2]
-
Solution 3: Add a more polar co-solvent to the mixture to increase the solubility of the product at higher temperatures.[2]
Problem 3: Poor recovery of the purified compound.
-
Possible Cause 1: Too much solvent was used during dissolution.
-
Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
-
Possible Cause 2: The compound is still significantly soluble in the solvent at low temperatures.
-
Solution 2: After slow cooling to room temperature, cool the flask in an ice bath to maximize precipitation.[6] If recovery is still low, consider a different solvent system.
-
Possible Cause 3: Premature crystallization during hot filtration.
-
Solution 3: Use a pre-heated funnel and flask for the hot filtration to prevent the solution from cooling and the product from crystallizing on the filter paper.[3]
Column Chromatography Issues
Problem 1: The compound does not move from the origin (Rf = 0).
-
Possible Cause: The mobile phase (eluent) is not polar enough to move the acidic compound.
-
Solution: Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. Adding a small amount of acetic or formic acid to the mobile phase can also help to elute carboxylic acids by keeping them protonated.
Problem 2: The compound streaks on the TLC plate or column.
-
Possible Cause: The compound is highly polar and is interacting strongly with the stationary phase. This is common for carboxylic acids on silica gel.
-
Solution: Add a small percentage (0.5-1%) of a polar, acidic modifier like acetic acid to the eluent system. This will occupy the active sites on the silica, leading to better peak shape.
Problem 3: Co-elution of an acidic impurity.
-
Possible Cause: An acidic impurity has a similar polarity to the target compound.
-
Solution: If the impurity is a carboxylic acid, consider adding a small amount of a non-polar tertiary amine (e.g., triethylamine, with caution as it can be difficult to remove) to the mobile phase. This may help to retain the acidic compounds on the baseline, allowing for separation.[2]
Data Presentation
The following table can be used to document and compare the effectiveness of different purification techniques for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
| Purification Method | Starting Mass (g) | Final Mass (g) | Recovery (%) | Purity (by HPLC/NMR) | Observations |
| Recrystallization (Solvent A) | |||||
| Recrystallization (Solvent B) | |||||
| Column Chromatography (Eluent A) | |||||
| Sublimation |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.[2]
-
Dissolution: Place the crude 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[6]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column, allowing it to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with the least polar solvent system, collecting fractions. Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
Visualizations
Caption: A decision workflow for selecting a purification technique.
Caption: A troubleshooting guide for common recrystallization issues.
References
solubility of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid in common organic solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid. Below you will find guidance on its solubility in common organic solvents, detailed experimental protocols for solubility determination, and troubleshooting advice for common experimental challenges.
Solubility Profile
Qualitative Solubility of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid:
| Solvent Category | Common Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Likely Soluble | The carboxylic acid group can engage in hydrogen bonding with protic solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble to Very Soluble | The polar nature of these solvents can interact with the polar carboxylic acid group. Highly fluorinated compounds often show good solubility in polar aprotic solvents. |
| Non-Polar | Dichloromethane, Chloroform | Moderately Soluble to Sparingly Soluble | The fluorinated portion of the molecule will have some affinity for these solvents. |
| Non-Polar | Toluene, Hexane | Likely Sparingly Soluble to Insoluble | The high polarity of the carboxylic acid group is expected to limit solubility in highly non-polar, non-aromatic solvents. |
Experimental Protocol: Determination of Solid Solubility in an Organic Solvent
This protocol outlines a general method for determining the solubility of a solid compound, such as 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid, in an organic solvent.[1][2]
Materials:
-
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid
-
Selected organic solvent (e.g., methanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Temperature-controlled shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a vial.
-
Accurately pipette a known volume of the solvent into the vial.
-
Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is crucial.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method (or other suitable technique) to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Troubleshooting Guide
This guide addresses common issues that may arise during solubility experiments in a question-and-answer format.
Q1: The compound appears to be insoluble in all tested solvents. What should I do?
A: Firstly, ensure that you have allowed sufficient time for equilibration, as the dissolution process can be slow. Vigorously shaking or sonicating the sample can sometimes aid dissolution. If the compound remains insoluble, consider using a small amount of a co-solvent, such as DMSO, to aid initial dispersion before adding the bulk solvent. For highly fluorinated compounds, specialized fluorinated solvents could also be explored if compatible with your experimental design.
Q2: I am observing inconsistent or non-reproducible solubility results.
A: Inconsistent results can stem from several factors. Ensure the temperature is precisely controlled throughout the experiment, as solubility is often temperature-dependent. Verify the purity of your compound and the solvent, as impurities can affect solubility. Ensure that your analytical method for quantification is properly validated and that dilutions are performed accurately. Finally, be certain that the system has reached equilibrium; extending the equilibration time can help confirm this.
Q3: My compound initially dissolves but then precipitates out of solution over time.
A: This phenomenon, often called "crashing out," can occur when a supersaturated solution is formed. This is common when a compound is dissolved in a small amount of a very good solvent (like DMSO) and then diluted with a poorer solvent. The initial dissolution may be kinetically favored, but the solution is thermodynamically unstable. To determine the true thermodynamic solubility, the equilibration method described in the protocol is necessary.
Q4: How can I be sure that my solution is truly saturated?
A: The key to ensuring saturation is the presence of excess, undissolved solid at the end of the equilibration period. If all of the solid dissolves, you have not reached the solubility limit. In such cases, you should repeat the experiment with a larger amount of the solid compound.
Frequently Asked Questions (FAQs)
What is the best initial solvent to try for dissolving 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid?
Based on its structure, polar aprotic solvents like acetone or DMSO are likely to be good starting points for achieving good solubility.
Does the pH of the solvent matter for this compound?
For non-aqueous organic solvents, the pH is not a relevant parameter. However, if you were to test its solubility in an aqueous solution, the pH would be critical. As a carboxylic acid, its solubility in water would be significantly higher at a basic pH due to the formation of the more polar carboxylate salt.
Can I heat the solvent to increase the solubility?
Heating the solvent will generally increase the solubility of a solid. However, it is important to determine the solubility at a specific, controlled temperature for reproducible results. If you are preparing a solution for an experiment, be aware that the compound may precipitate out upon cooling to room temperature if the solution is saturated at the higher temperature.
Diagrams
Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.
References
Technical Support Center: Handling and Storage of Air-Sensitive Fluorinated Compounds
Welcome to the Technical Support Center for Air-Sensitive Fluorinated Compounds. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective handling, storage, and troubleshooting of these reactive compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of air-sensitive fluorinated compounds.
Issue 1: My fluorination reaction has a low or no yield.
| Possible Cause | Recommended Action |
| Inactive Fluorinating Reagent | Many fluorinating reagents are sensitive to moisture and can degrade over time, especially if not stored under anhydrous conditions.[1] It is recommended to use a fresh bottle of the reagent. For instance, DAST and Deoxo-Fluor are known to degrade with improper storage.[1] |
| Inadequate Solvent Purity | The presence of trace amounts of water in the solvent can quench the fluorinating reagent. Ensure that all solvents are rigorously dried and deoxygenated before use. Common solvents for fluorination reactions include dichloromethane (DCM), chloroform, and toluene.[1] |
| Suboptimal Reaction Temperature | Some deoxyfluorination reactions require heating to proceed at a reasonable rate. Conversely, higher temperatures can sometimes promote side reactions and decomposition.[1] A gradual increase in temperature should be attempted, while carefully monitoring the reaction progress. |
| Poor Leaving Group (for Deoxyfluorination) | If the starting material is an alcohol, the hydroxyl group may not be a sufficiently good leaving group. In such cases, it may be beneficial to convert the alcohol to a better leaving group, such as a sulfonate ester, before fluorination.[1] |
Issue 2: My air-sensitive fluorinated compound has changed color.
| Possible Cause | Recommended Action |
| Decomposition | A change in color, such as a white powder appearing off-white or yellowish, can be a sign of decomposition due to exposure to air or moisture. |
| Contamination | The compound may have been contaminated by impurities from the solvent, reaction vessel, or other reagents. |
| Confirmation of Activity | If a color change is observed, it is advisable to test the reagent on a small scale with a reliable substrate to confirm its activity before committing to a large-scale reaction. |
Issue 3: A precipitate has formed in my reaction mixture.
| Possible Cause | Recommended Action |
| Reaction with Residual Moisture | The fluorinating agent may have reacted with trace moisture on the glassware or in the solvent, leading to the formation of insoluble byproducts. Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried) and cooled under an inert atmosphere before use. |
| Insolubility of Reagent or Product | The starting material, product, or a reaction intermediate may be insoluble in the chosen solvent at the reaction temperature. Consider using a different solvent or adjusting the reaction temperature. |
| Formation of Salt Byproducts | Many fluorination reactions generate salt byproducts that may precipitate out of the reaction mixture. This is often not a cause for concern and the precipitate can be removed during workup. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and storage of air-sensitive fluorinated compounds.
Q1: What is the difference between using a glovebox and a Schlenk line for handling air-sensitive fluorinated compounds?
Both gloveboxes and Schlenk lines are used to create an inert atmosphere for handling air-sensitive compounds. A glovebox is a sealed container filled with an inert gas (usually argon or nitrogen) and is ideal for manipulations that require a high degree of dexterity, such as weighing out solids or preparing samples.[2] A Schlenk line is a glass manifold with ports for connecting reaction flasks, allowing for reactions to be carried out under vacuum or an inert gas.[2] Schlenk lines are particularly useful for performing reactions in solution and for transferring liquids via cannula.[3]
Q2: How can I be sure my solvents are sufficiently dry for use with air-sensitive fluorinated compounds?
While commercially available anhydrous solvents are often suitable, it is good practice to further dry them before use. This can be achieved by distillation from an appropriate drying agent or by passing the solvent through a column of activated alumina. The water content of a solvent can be accurately determined using Karl Fischer titration.[4][5]
Q3: What are the primary hazards associated with common fluorinating agents?
Many fluorinating agents are hazardous and require careful handling. For example:
-
DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor: These reagents are toxic, corrosive, and can decompose violently upon heating.[1] They should always be handled in a well-ventilated fume hood, and contact with water must be avoided.[1]
-
Hydrogen Fluoride (HF) and its complexes (e.g., Olah's reagent): HF is extremely corrosive and can cause severe burns that may not be immediately painful.[1] Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield, is essential when working with HF.[1]
-
Selectfluor: While generally more stable, it is a strong oxidizing agent and can react exothermically with some solvents like DMF, pyridine, and DMSO.[6][7]
Q4: How should I properly store my air-sensitive fluorinated compounds?
Air-sensitive fluorinated compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[8] It is best to store them under an inert atmosphere, such as in a glovebox or in a sealed container with an inert gas headspace.[9] Containers should be clearly labeled with the chemical name and associated hazards.[8]
Q5: What is the proper procedure for quenching and disposing of unreacted fluorinating agents?
Unused or excess quantities of fluorinating reagents should be quenched carefully. A general procedure involves diluting the reagent with an inert solvent and slowly adding a quenching agent, such as a saturated aqueous solution of sodium bicarbonate, at a low temperature (e.g., 0 °C).[1] All waste materials should be disposed of as hazardous waste according to institutional guidelines.[10]
Data Presentation
Thermal Stability of Common Deoxyfluorinating Reagents
| Reagent | Decomposition Onset Temperature (°C) | Exothermic Heat of Decomposition (J/g) |
| DAST | 140 | 1700 |
| Deoxo-Fluor | 140 | 1100 |
| Morpholinodifluorosulfinium tetrafluoroborate | 242 | 388 |
Data sourced from a comparative study on the thermal stability of deoxofluorinating reagents.[9] A higher decomposition temperature and lower exothermic heat indicate greater thermal stability.
Material Compatibility with Fluorinated Compounds
| Material | Compatibility with HF | Compatibility with Fluorine Gas | General Solvent Resistance |
| PTFE (Teflon®) | Excellent | Good (with passivation) | Excellent |
| PVDF (Kynar®) | Excellent | Good | Good |
| Stainless Steel (316) | Good (passivated) | Good (passivated) | Excellent |
| Borosilicate Glass | Poor (etches glass) | Good | Excellent |
| Polyethylene | Good | Fair | Good |
| Silicone | Poor | Poor | Fair |
This table provides a general guideline. Compatibility can be affected by temperature, concentration, and exposure time. Always consult specific chemical resistance charts for your application.[11][12][13]
Experimental Protocols
Protocol 1: Cannula Transfer of an Air-Sensitive Liquid
This protocol describes the transfer of a liquid from a storage flask to a reaction flask using a double-tipped needle (cannula) under an inert atmosphere.[3]
-
Preparation: Ensure both the storage flask and the receiving reaction flask are fitted with rubber septa and have been purged with an inert gas (e.g., by three evacuate-refill cycles on a Schlenk line).
-
Purging the Cannula: Insert one end of the cannula through the septum of the storage flask, keeping the tip above the liquid level. Insert a "bleed" needle into the septum of the receiving flask to allow for gas to exit.[3] Allow the inert gas to flow through the cannula for a few minutes to purge it of air.
-
Initiating Transfer: Lower the tip of the cannula in the storage flask below the surface of the liquid.
-
Pressure-Driven Transfer: Gently increase the pressure of the inert gas in the storage flask. This can be done by briefly closing the outlet to the bubbler on the Schlenk line. The liquid will be pushed through the cannula into the receiving flask.
-
Completing the Transfer: Once the desired amount of liquid has been transferred, raise the cannula tip above the liquid level in the storage flask and allow the inert gas to push any remaining liquid out of the cannula.
-
Disassembly: Remove the cannula from both flasks.
Protocol 2: Setting up a Reaction on a Schlenk Line
This protocol outlines the basic steps for setting up a reaction with an air-sensitive solid reagent and an air-sensitive liquid reagent.[3][14][15]
-
Glassware Preparation: Add the air-stable solid reagent and a magnetic stir bar to a clean, dry Schlenk flask.
-
Evacuate and Refill: Attach the flask to the Schlenk line and carefully open the tap to the vacuum to remove the air. Be cautious to prevent the solid from being pulled into the line.[3]
-
Inert Atmosphere: Close the tap to the vacuum and open it to the inert gas manifold to backfill the flask. Repeat this evacuate-refill cycle three times to ensure an inert atmosphere.[3]
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to the flask via cannula transfer (see Protocol 1).
-
Liquid Reagent Addition: Add the air-sensitive liquid reagent to the reaction flask via a gas-tight syringe or cannula transfer.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction and monitor its progress by appropriate analytical techniques (e.g., TLC, GC-MS).
Visualizations
Caption: Decision workflow for handling air-sensitive fluorinated compounds.
Caption: Logical pathway for troubleshooting low-yield fluorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aksci.com [aksci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Selectfluor - Wikipedia [en.wikipedia.org]
- 9. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molcore.com [molcore.com]
- 11. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
Technical Support Center: Synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Ensure starting materials are pure and dry.- Increase reaction time or temperature, monitoring for decomposition.- Verify the activity of reagents, especially organometallics or strong acids. |
| Poor reagent solubility | - Choose a more appropriate solvent or a co-solvent to improve solubility. | |
| Ineffective carboxylation | - For Grignard-based routes, ensure the Grignard reagent is formed successfully before adding CO₂.- Use freshly crushed, dry magnesium turnings for Grignard formation.- Maintain a low temperature (e.g., -40°C) during carboxylation to improve CO₂ solubility and minimize side reactions.[1] | |
| Presence of Impurities | Incomplete hydrolysis of nitrile or amide intermediate | - Extend the hydrolysis reaction time.- Use a stronger acid or base for hydrolysis.- Ensure adequate water is present for the hydrolysis to proceed to completion.[2] |
| Formation of side products | - In oxidation reactions, over-oxidation can cleave the aromatic ring. Use milder conditions or a more selective oxidizing agent.- For Grignard routes, protonation of the Grignard reagent by moisture will lead to the corresponding hydrodehalogenated byproduct. Ensure strictly anhydrous conditions. | |
| Starting material carryover | - Improve purification methods, such as recrystallization or column chromatography.- Sublimation can be an effective purification technique for fluorinated benzoic acids.[3] | |
| Difficulty in Product Isolation | Product solubility in the aqueous phase | - Adjust the pH of the aqueous layer to fully protonate the carboxylic acid, minimizing its solubility in water before extraction. |
| Emulsion formation during extraction | - Add a small amount of brine to the aqueous layer to break up emulsions.- Allow the mixture to stand for a longer period to allow for phase separation. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid?
A1: Common synthetic routes include the oxidation of perfluoro-p-xylene, the hydrolysis of a corresponding benzonitrile or benzyl halide, and the carboxylation of a Grignard or organolithium reagent derived from a halogenated precursor.
Q2: How can I improve the yield of the carboxylation reaction?
A2: To improve the yield of a Grignard-based carboxylation, it is crucial to maintain low temperatures (e.g., below -20°C) during the addition of carbon dioxide.[1] This increases the solubility of CO₂ in the reaction mixture and minimizes the formation of byproducts. Additionally, ensuring anhydrous conditions is critical to prevent quenching of the Grignard reagent.
Q3: What are some common side reactions to be aware of?
A3: In syntheses involving the oxidation of an alkyl group, incomplete oxidation can result in the formation of benzyl alcohol or benzaldehyde intermediates. Conversely, harsh oxidation conditions can lead to the cleavage of the aromatic ring. In Grignard-based syntheses, the presence of moisture can lead to the formation of the corresponding protonated starting material, reducing the yield of the desired carboxylic acid.
Q4: What is the recommended method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying substituted benzoic acids. The choice of solvent is critical and depends on the specific impurities. For highly fluorinated compounds, sublimation can also be a very effective purification technique.[3]
Q5: Can phase transfer catalysts be used to improve the reaction rate?
A5: Yes, in related syntheses of other tetrafluorobenzoic acids, the use of phase transfer catalysts such as tetrabutylammonium bromide has been shown to significantly increase the rate and yield of fluorination and hydrolysis reactions.[3] This approach could potentially be adapted for the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
Quantitative Data Summary
The following table summarizes reaction conditions and corresponding yields for the synthesis of fluorinated benzoic acids, providing a basis for comparison and optimization.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Perfluoro-p-xylene | Antimony pentafluoride, Trifluoroacetic acid | 50 | 11 | 72 | Journal of Fluorine Chemistry, 2007[4] |
| Tetrachloride phthalic anhydride | 1. Imidation, 2. Fluorination (Tetrabutylammonium bromide), 3. Hydrolysis, 4. Decarboxylation | Not specified | 20.5 (total) | 57.4 (total) | ResearchGate Publication[3] |
| Tetrafluorophthalic acid | Tri-n-butyl trifluoromethanesulfonate, Water | 150-160 | 5-6 | 92.7 | Google Patents, CN102718649A[5] |
Experimental Protocols
Protocol 1: Synthesis from Perfluoro-p-xylene
This protocol is based on the method described by Zonov, Karpov, and Platonov in the Journal of Fluorine Chemistry (2007).[4]
Materials:
-
Perfluoro-p-xylene
-
Antimony pentafluoride (SbF₅)
-
Trifluoroacetic acid (TFA)
-
Anhydrous reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine perfluoro-p-xylene and trifluoroacetic acid.
-
Carefully add antimony pentafluoride to the mixture.
-
Heat the reaction mixture to 50°C.
-
Stir the reaction at 50°C for 11 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by pouring it onto ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid by recrystallization or sublimation.
Visualizations
Caption: A logical workflow for synthesis and troubleshooting.
Caption: Key steps and troubleshooting in Grignard carboxylation.
References
- 1. CN102718649A - Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid - Google Patents [patents.google.com]
- 2. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. 2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of Polyfluorinated Benzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the functionalization of polyfluorinated benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on a polyfluorinated benzoic acid?
A1: Polyfluorinated benzoic acids have two primary reactive sites: the carboxylic acid group (-COOH) and the highly fluorinated aromatic ring. The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid, making it more reactive towards nucleophilic acyl substitution. However, these fluorine atoms, particularly those ortho and para to the carboxyl group, are also susceptible to nucleophilic aromatic substitution (SNAr), which can be a significant side reaction.
Q2: Why is my amide coupling or esterification yield low when working with polyfluorinated benzoic acids?
A2: Low yields can stem from several issues:
-
Incomplete activation of the carboxylic acid: The activating agent (e.g., EDC, HATU) may be degraded or used in insufficient amounts. Ensure all reagents and solvents are anhydrous.
-
Nucleophilic Aromatic Substitution (SNAr) side reaction: The amine or alcohol nucleophile may attack the aromatic ring, displacing a fluorine atom instead of reacting with the activated carboxylic acid. This is more likely with highly nucleophilic amines and under basic conditions.
-
Steric hindrance: Sterically bulky amines or alcohols can react slowly, leading to incomplete conversion.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as CO2, especially with certain catalysts.
Q3: What is Nucleophilic Aromatic Substitution (SNAr) and how can I minimize it as a side reaction?
A3: SNAr is the substitution of an aromatic leaving group (in this case, a fluorine atom) by a nucleophile. In the context of functionalizing the carboxylic acid, the amine or alcohol can act as the nucleophile and attack the electron-deficient aromatic ring. To minimize this:
-
Control the stoichiometry of the base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in the minimum effective amount to neutralize any acids formed without promoting SNAr.
-
Use a two-step procedure for amidation: First, activate the carboxylic acid to form a more reactive intermediate (like an acyl fluoride), then add the amine. This can favor the desired reaction at the carbonyl group. An activation period of 30 minutes before adding the amine has been shown to significantly increase the yield of the desired amide.[1]
-
Moderate the reaction temperature: Higher temperatures can sometimes favor SNAr over the desired functionalization.
Q4: Can the carboxylic acid group be unintentionally removed during the reaction?
A4: Yes, this is a process called decarboxylation. While it often requires high temperatures (above 140°C), certain transition metal catalysts, particularly copper, can facilitate this reaction at much lower temperatures, even at 35°C under photoredox conditions.[2] If your reaction conditions involve high heat or specific metal catalysts, decarboxylation could be a competing side reaction leading to the formation of a polyfluorinated benzene derivative.
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Starting material (benzoic acid) remains | Incomplete activation of the carboxylic acid. | - Use a reliable coupling agent like HATU or EDC with an additive like HOBt to suppress side reactions.[3] - Ensure all reagents and solvents are anhydrous, as moisture will quench the activated intermediate. - Increase the equivalents of the coupling agent slightly. |
| Formation of an unexpected, more polar byproduct | The amine has reacted with the coupling agent (e.g., EDC) to form a guanidinium byproduct. | - The order of addition is crucial. Add the coupling agent to the mixture of the carboxylic acid, amine, and additive. |
| Formation of a byproduct with a similar polarity to the product, and mass spectrometry indicates the loss of HF and addition of the amine to the aromatic ring. | Nucleophilic Aromatic Substitution (SNAr) has occurred. | - Introduce an "activation period": mix the carboxylic acid, coupling agent, and base for a period (e.g., 30 minutes) before adding the amine.[1] This allows the formation of the activated ester, which is more reactive towards the amine at the carbonyl carbon. - Reduce the amount of base used to the minimum required. - If possible, conduct the reaction at a lower temperature. |
| Low yield with sterically hindered amines. | The nucleophile is too bulky to react efficiently. | - Switch to a more powerful coupling reagent like BTFFH, which is known to be effective for hindered substrates. - Increase the reaction temperature and time, while monitoring for the onset of side reactions like SNAr or decarboxylation. |
Issue 2: Side Reactions During Esterification
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not go to completion (equilibrium is reached). | Esterification is a reversible reaction. | - Use a large excess of the alcohol to drive the equilibrium towards the product. - Remove water as it is formed, either by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Multiple spots on TLC, with some indicating loss of the carboxylic acid group. | Decarboxylation at high temperatures. | - Use milder reaction conditions if possible. - Avoid prolonged heating at high temperatures. - Consider alternative esterification methods that do not require high heat, such as using an acyl halide intermediate. |
Data Presentation: Amide Coupling Yields
The following table summarizes yields for the amide coupling of 3-fluoro-5-iodobenzoic acid with various amines, illustrating the impact of the amine's nucleophilicity and steric hindrance on reaction outcomes.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-3-fluoro-5-iodobenzamide | 12 | 85 |
| 2 | Aniline | 3-fluoro-5-iodo-N-phenylbenzamide | 18 | 78 |
| 3 | Morpholine | (3-fluoro-5-iodophenyl)(morpholino)methanone | 12 | 92 |
| 4 | tert-Butylamine | N-tert-butyl-3-fluoro-5-iodobenzamide | 24 | 65 |
| Data sourced from an application note by BenchChem.[3] |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol is a standard method for forming an amide bond between a polyfluorinated benzoic acid and a primary or secondary amine.
Materials:
-
Polyfluorinated benzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the polyfluorinated benzoic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) to the stirred solution.
-
Slowly add EDC·HCl (1.2 equiv) in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Mitigating SNAr Side Reactions in Amidation
This modified protocol is designed to minimize nucleophilic aromatic substitution by pre-activating the carboxylic acid.
Materials:
-
Same as Protocol 1.
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the polyfluorinated benzoic acid (1.0 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv) in anhydrous DCM.
-
Stir the mixture at room temperature for an activation period of 30 minutes .
-
Cool the mixture to 0 °C.
-
Add the amine (1.1 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion.
-
Proceed with the same workup and purification steps as in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yields in amidation reactions.
Caption: Competing reaction pathways in the functionalization of polyfluorinated benzoic acids.
References
Technical Support Center: Purity Assessment of Fluorinated Aromatics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity assessment of fluorinated aromatic compounds. The following sections detail common issues and solutions for three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Comparison of Analytical Methods
For a quick reference, the following table summarizes the key aspects of each analytical technique for the purity analysis of fluorinated aromatics.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling point and polarity, followed by mass-to-charge ratio detection. | Provides structural and quantitative information based on the magnetic properties of the ¹⁹F nucleus. |
| Primary Strength | High resolution, sensitivity, and accuracy for a wide range of fluorinated aromatics.[1] | High sensitivity for volatile impurities and excellent identification capabilities through mass spectra. | Unambiguous structural confirmation and highly accurate quantification without the need for a specific reference standard for the analyte.[1][2] |
| Common Analytes | Non-volatile and thermally labile fluorinated aromatic compounds. | Volatile and thermally stable fluorinated aromatic compounds. | All fluorine-containing compounds in a sample. |
| Typical Purity Determination | Area percent calculation from the chromatogram. | Area percent calculation and identification of impurities by mass spectral library comparison. | Absolute purity determination by comparing the integral of the analyte signal to that of a certified internal standard.[3] |
| Reported Precision | Intraday and interday relative standard deviations (RSD) of 0.9% and 1.2%, respectively, have been reported for some fluorinated pharmaceuticals.[1] | RSD values of less than 7.8% have been achieved for the analysis of perfluorinated compounds in environmental water samples.[4] | Interday precision with an RSD of 1.2% has been demonstrated for certain fluorinated pharmaceuticals.[5] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a cornerstone technique for the purity analysis of many fluorinated aromatic compounds. However, their unique properties can sometimes lead to challenging separations.
FAQs for HPLC Analysis
Q1: What are the most common causes of peak tailing when analyzing fluorinated aromatic amines?
Peak tailing, where the latter half of a peak is broader than the front, is a frequent issue with basic compounds like aromatic amines.[6] The primary cause is secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based stationary phases.[7] Other contributing factors include operating the mobile phase at a pH close to the analyte's pKa and column overload.[6]
Q2: My retention times are shifting between injections. What should I investigate?
Retention time instability can be caused by several factors:
-
Insufficient column equilibration: Ensure the column is thoroughly flushed with the mobile phase before starting a sequence.
-
Changes in mobile phase composition: Prepare fresh mobile phases daily, as the composition of mixed solvents can change due to evaporation of the more volatile component.[8]
-
Temperature fluctuations: Use a column oven to maintain a consistent temperature.
-
Leaks in the system: Check all fittings and connections for any signs of leakage.
Q3: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?
Ghost peaks are unexpected peaks that can appear in a chromatogram. They are often due to:
-
Contamination: This can be in the mobile phase, the sample, or from a previous injection (carryover).[8]
-
Degradation of the sample: Some compounds may degrade in the sample solvent over time.
To resolve this, use high-purity solvents, clean the injector and column, and ensure that the wash solvent in the autosampler is effective and replaced regularly.[8]
Troubleshooting Workflow for HPLC Peak Tailing
Detailed Experimental Protocol: HPLC Purity of 1,2,4,5-Tetrafluorobenzene
This protocol provides a general starting point for the purity analysis of a fluorinated benzene derivative.
-
Instrumentation:
-
HPLC system with a UV detector.
-
ODS-C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA).
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., a 50:50 v/v mixture).[9] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a reference standard of 1,2,4,5-tetrafluorobenzene and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure the absence of system peaks.
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
Calculate the purity using the area percent method.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
GC-MS is a powerful tool for the analysis of volatile and semi-volatile fluorinated aromatics, offering excellent separation and definitive identification.
FAQs for GC-MS Analysis
Q1: Is it possible to analyze all fluorinated compounds with GC-MS?
No, not all fluorinated compounds are suitable for GC-MS. Highly reactive compounds, such as those that can generate hydrogen fluoride (HF), can damage the stationary phase of the column.[10] Very volatile compounds may elute with the solvent front and not be detected.[10]
Q2: I suspect my ion source is contaminated after analyzing several fluorinated samples. How can I confirm this?
Ion source contamination can lead to a loss of sensitivity and increased background noise. You can investigate this by:
-
Monitoring tune reports: A significant increase in the electron multiplier (EM) voltage over time can indicate a dirty ion source.[11]
-
Injecting a blank: If you see peaks corresponding to your analytes in a blank injection, it suggests contamination.[11]
-
Visual inspection: The most definitive way is to vent the mass spectrometer and visually inspect the ion source components for discoloration or deposits.
Q3: What are some common sources of contamination in GC-MS analysis of fluorinated compounds?
Contamination can originate from several sources:
-
Column bleed: The degradation of the stationary phase at high temperatures.
-
Septum bleed: Particles from the injection port septum.
-
Dirty injection port liner: Accumulation of non-volatile residues.
-
Contaminated carrier gas: Impurities in the gas supply.
-
Pump oil: Backstreaming of oil from the vacuum pumps.[12]
Troubleshooting Workflow for GC-MS Contamination
Detailed Experimental Protocol: GC-MS Purity of Perfluorinated Aromatic Compounds
This protocol is a general guideline for the analysis of perfluorinated acids, which can be adapted for other fluorinated aromatics.
-
Instrumentation:
-
GC system coupled to a mass spectrometer with an electron impact (EI) ion source.
-
HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[4]
-
-
Reagents:
-
Helium (carrier gas, 99.999% purity).
-
Sample solvent (e.g., acetonitrile).
-
Derivatizing agent if necessary (e.g., BSTFA with 1% TMCS for acidic compounds).[4]
-
-
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent. If analyzing acidic compounds, derivatization may be required to improve volatility.
-
GC-MS Conditions:
-
Analysis:
-
Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate purity based on the peak areas in the total ion chromatogram (TIC).
-
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Troubleshooting Guide
¹⁹F NMR is a highly specific and quantitative method for the purity assessment of fluorinated compounds, taking advantage of the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[13]
FAQs for ¹⁹F NMR Analysis
Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?
A rolling baseline can make accurate integration difficult. Common causes include:
-
Large spectral width: The wide chemical shift range of ¹⁹F NMR can sometimes lead to baseline distortions.[14]
-
Incorrect phasing: Applying a large first-order phase correction can introduce baseline roll.[14]
-
Acoustic ringing: This can cause oscillations at the beginning of the Free Induction Decay (FID), affecting the baseline.[14]
-
Probe background signals: Broad signals from fluorine-containing materials in the NMR probe can contribute to an uneven baseline.[14]
Q2: How do I choose a suitable internal standard for quantitative ¹⁹F NMR (qNMR)?
The choice of an internal standard is critical for accurate quantification. An ideal internal standard should:
-
Have a signal that does not overlap with the analyte signals.[2]
-
Be chemically inert under the experimental conditions.[2]
-
Have good solubility in the chosen deuterated solvent.[15]
-
Have a known purity.
Commonly used internal standards for ¹⁹F qNMR include trifluoroacetic acid (TFA) and benzotrifluoride.[1][2]
Q3: My signal-to-noise ratio (S/N) is poor. How can I improve it?
A low S/N can be improved by:
-
Increasing the number of scans: The S/N increases with the square root of the number of scans.
-
Using a higher concentration of the sample.
-
Optimizing the relaxation delay (D1): Ensure that the D1 is long enough for complete relaxation of the fluorine nuclei (typically 5 times the longest T1).
-
Using a cryoprobe if available.
Troubleshooting Workflow for ¹⁹F NMR Baseline Issues
Detailed Experimental Protocol: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
This protocol outlines the steps for determining the absolute purity of a fluorinated aromatic compound.
-
Instrumentation:
-
NMR spectrometer equipped with a fluorine probe.
-
-
Reagents:
-
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the fluorinated aromatic compound into an NMR tube.
-
Accurately weigh and add a precise amount of the internal standard to the same NMR tube.
-
Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°.[2]
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the fluorine nuclei in both the analyte and the standard. A value of 20 seconds has been found to be sufficient for some fluorinated pharmaceuticals.[1]
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).[2]
-
Proton Decoupling: Use proton decoupling to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in singlet signals for each fluorine environment.[1]
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction to the FID.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
-
Potential Impurities in the Synthesis of Fluorinated Aromatics
The purity of a fluorinated aromatic compound is influenced by the synthetic route used. Common impurities can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Positional isomers: In reactions where fluorination can occur at multiple positions on the aromatic ring.
-
Over-fluorinated or under-fluorinated products: If the fluorination reaction is not perfectly controlled.
-
Byproducts from side reactions: For example, in Suzuki couplings to form fluorinated biphenyls, homocoupling of the starting materials can be a source of impurities.
-
Residual solvents: Solvents used in the reaction or purification steps.
-
Reagents: Excess reagents or their decomposition products. For instance, in the synthesis of flurbiprofen, an impurity can arise from the Grignard reagent reacting with pyruvic acid.[16]
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. acgpubs.org [acgpubs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. CN112457182A - Preparation method of flurbiprofen impurity - Google Patents [patents.google.com]
challenges in the scale-up synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the scale-up synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid, primarily focusing on the Grignard reaction pathway.
| Problem | Possible Causes | Solutions and Recommendations |
| Grignard reaction fails to initiate. | - Magnesium surface is passivated by an oxide layer.- Traces of moisture in the solvent or on the glassware.- Low reactivity of the aryl bromide. | - Activate the Magnesium: Use freshly crushed magnesium turnings or add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the aryl bromide.[1] - Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] - Initiation: Add a small portion of the 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene solution to the magnesium and gently warm the mixture.[1] |
| Low yield of the Grignard reagent. | - Incomplete reaction of the aryl bromide.- Wurtz-type coupling side reactions.- Reaction with atmospheric oxygen or moisture. | - Optimize Reaction Time: Monitor the reaction for the disappearance of magnesium turnings. Prolonged heating can sometimes lead to side reactions.[2] - Slow Addition: Add the aryl bromide solution slowly to maintain a low concentration in the reaction mixture, which can minimize coupling side reactions. - Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas throughout the reaction. |
| Exothermic reaction is difficult to control during scale-up. | - Reduced surface-area-to-volume ratio in larger reactors leads to less efficient heat dissipation.- Rapid addition of the aryl bromide. | - Controlled Addition: Add the aryl bromide solution at a slow, controlled rate to manage the rate of heat generation. - Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating coolant). - Solvent Choice: Consider using a higher-boiling solvent like THF, which can help manage the reaction temperature better than diethyl ether. |
| Low yield of the final carboxylic acid after carboxylation. | - Inefficient trapping of the Grignard reagent with CO₂.- Reaction of the Grignard reagent with unreacted starting material.- Formation of byproducts during carboxylation. | - Efficient CO₂ Delivery: For larger scales, bubbling CO₂ gas through the solution may be more efficient than adding to solid dry ice. Ensure a high flow rate and good agitation. - Low Temperature: Perform the carboxylation at a low temperature (e.g., -78 °C) to minimize side reactions. - Reverse Addition: Consider adding the Grignard solution to a well-stirred slurry of dry ice in an anhydrous solvent. |
| Product is impure after work-up. | - Presence of unreacted starting material.- Formation of biphenyl or other coupling byproducts.- Incomplete hydrolysis of the carboxylate salt. | - Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective method for purifying the final product.[3] - Extraction: Perform thorough aqueous extractions to remove water-soluble impurities. - Acidification: Ensure complete acidification during work-up to precipitate all of the carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid?
The most common and scalable route involves the formation of a Grignard reagent from 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide. This method is generally favored for its relatively high yields and the availability of starting materials.
Q2: Why are anhydrous conditions so critical for the Grignard reaction step?
Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They react readily with protic solvents like water, which will protonate the Grignard reagent and render it inactive for the desired carboxylation reaction. This will significantly reduce the yield of the final product.
Q3: How can I safely manage the exotherm of a large-scale Grignard reaction?
Managing the exotherm is a critical safety consideration in scaling up Grignard reactions. Key strategies include:
-
Slow, controlled addition of the aryl halide to the magnesium suspension.
-
Using a jacketed reactor with an efficient cooling system.
-
Monitoring the internal temperature of the reaction closely.
-
Potentially using a semi-batch or continuous flow process to better control heat generation.
Q4: What are the main safety hazards associated with this synthesis?
The primary hazards include:
-
Flammable solvents: Diethyl ether and THF are highly flammable.
-
Exothermic reaction: The Grignard formation is highly exothermic and can lead to a runaway reaction if not properly controlled.
-
Reactive reagents: Grignard reagents are pyrophoric and react violently with water.
-
Fluorinated compounds: Many organofluorine compounds can be irritants and require careful handling. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Q5: What are the common byproducts in this synthesis, and how can they be removed?
Common byproducts include:
-
Homocoupling products (biphenyls) from the Grignard reagent.
-
Unreacted starting material. These can typically be removed through recrystallization of the final carboxylic acid product.[3]
Q6: Can I use gaseous carbon dioxide instead of dry ice for the carboxylation step at a larger scale?
Yes, for larger-scale reactions, bubbling gaseous carbon dioxide through the Grignard solution can be more practical and efficient than adding the solution to a large quantity of solid dry ice. This requires a robust gas delivery system and efficient stirring to ensure good gas-liquid mixing.
Experimental Protocols
Synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylmagnesium bromide (Grignard Reagent)
Methodology:
-
Reactor Setup: A dry, inert-gas-purged, jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and an addition funnel is charged with magnesium turnings (1.2 equivalents).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the reactor to cover the magnesium.
-
Initiation: A small crystal of iodine is added to the magnesium suspension. The mixture is stirred and gently warmed until the brown color of the iodine disappears, indicating activation of the magnesium.
-
Reagent Addition: A solution of 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF is added dropwise from the addition funnel at a rate that maintains a gentle reflux. The internal temperature should be carefully monitored and controlled via the reactor cooling jacket.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux until the magnesium is consumed. The resulting dark brown to grey solution is the Grignard reagent.
Synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid via Carboxylation
Methodology:
-
Reactor Setup: A separate dry, inert-gas-purged, jacketed glass reactor is equipped with a mechanical stirrer, a thermocouple, and a gas inlet tube.
-
Carbon Dioxide Addition: The reactor is cooled to -78 °C using a dry ice/acetone bath. A steady stream of dry carbon dioxide gas is bubbled through the reactor with vigorous stirring.
-
Grignard Addition: The prepared Grignard reagent solution is transferred via cannula to the reactor containing the carbon dioxide, maintaining the internal temperature below -60 °C.
-
Quenching: After the addition is complete, the reaction is slowly warmed to room temperature, and then quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl).
-
Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Lab Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) |
| Starting Material | 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene |
| Solvent | Anhydrous THF | Anhydrous THF |
| Reaction Time (Grignard) | 2-4 hours | 4-8 hours |
| Reaction Time (Carboxylation) | 1-2 hours | 2-4 hours |
| Typical Yield | 70-85% | 60-80% |
| Purity (after recrystallization) | >98% | >98% |
Note: Yields can vary significantly based on reaction conditions and scale-up efficiency.
Visualizations
Caption: Overall workflow for the synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
Caption: A troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Managing the Thermal Stability of Trifluoromethylated Benzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluoromethylated benzoic acids. Proper management of the thermal stability of these compounds is critical for successful experimental outcomes and ensuring safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of thermal degradation in trifluoromethylated benzoic acids?
A1: The most common sign of thermal degradation is decarboxylation, leading to the evolution of carbon dioxide (CO2) gas. Visually, this may manifest as bubbling or pressure buildup in a sealed reaction vessel. You might also observe discoloration of the material or the formation of unexpected byproducts in your analytical data (e.g., HPLC, GC-MS).
Q2: At what temperature do trifluoromethylated benzoic acids typically start to decompose?
A2: The decomposition temperature can vary depending on the specific isomer and the presence of other functional groups on the aromatic ring. Generally, thermal decomposition of perfluoroalkyl ether carboxylic acids has been observed at temperatures as low as 150 °C.[1][2] For specific isomers, it is crucial to consult the material's technical data sheet or perform thermal analysis.
Q3: How should I properly store trifluoromethylated benzoic acids to ensure their stability?
A3: To maintain stability, these compounds should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Avoid exposure to heat and direct light.[5]
Q4: What materials are incompatible with trifluoromethylated benzoic acids, especially at elevated temperatures?
A4: Strong oxidizing agents, reducing agents, and strong bases are generally incompatible with trifluoromethylated benzoic acids.[3][4][6] Reactions with these materials can be exothermic and may lead to uncontrolled decomposition.
Q5: What are the hazardous decomposition products of trifluoromethylated benzoic acids?
A5: Under fire conditions or at high temperatures, trifluoromethylated benzoic acids can decompose to produce hazardous substances, including carbon oxides (CO, CO2) and hydrogen fluoride.[3][6][7] Proper personal protective equipment (PPE) and ventilation are essential when heating these compounds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Gas Evolution in Reaction | Thermal decarboxylation of the benzoic acid. | Lower the reaction temperature if possible. Consider using a milder catalyst or reaction conditions. Ensure the reaction vessel is not sealed to prevent pressure buildup. |
| Low Yield or Formation of Impurities | Decomposition of the starting material or product. | Confirm the thermal stability of your specific trifluoromethylated benzoic acid using TGA or DSC (see Experimental Protocols). Purify the starting material to remove any catalytic impurities. |
| Inconsistent Reaction Outcomes | Variable thermal stability due to impurities or storage conditions. | Ensure consistent quality of the starting material. Store the compound under the recommended cool, dry, and dark conditions.[3][4][5] |
| Discoloration of the Compound Upon Heating | Onset of thermal decomposition. | Reduce the heating duration and/or temperature. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
Quantitative Data: Physical Properties of Trifluoromethylated Benzoic Acid Isomers
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | 107-110 | 247 (at 753 mmHg) |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | 100-102 | - |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | - | - |
Data sourced from available chemical supplier information.
Experimental Protocols
Protocol 1: Determination of Thermal Decomposition Temperature using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition for a trifluoromethylated benzoic acid.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., platinum or ceramic)
-
Analytical balance
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 2-10 mg of the trifluoromethylated benzoic acid into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[8]
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C).
-
Heat the sample from the initial temperature to a final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant weight loss (e.g., 5%) is observed.
-
Protocol 2: Assessment of Thermal Transitions using Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, phase transitions, and exothermic decomposition events.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
DSC sample pans (e.g., aluminum) and lids
-
Crimping press for sealing pans
-
Analytical balance
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the trifluoromethylated benzoic acid into a DSC pan.
-
Hermetically seal the pan using a crimping press. This is important to contain any evolved gases during initial decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its expected melting point and into the decomposition region (e.g., 300 °C).
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks, which correspond to melting or other phase transitions.
-
Identify exothermic peaks, which indicate decomposition events. The onset temperature of the exotherm is a measure of thermal instability.
-
Visualizations
Caption: Primary thermal degradation pathway for trifluoromethylated benzoic acids.
References
- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. electronics.org [electronics.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guide
This section addresses common issues encountered during SNAr reactions in a question-and-answer format, offering potential causes and solutions.
Q1: My SNAr reaction shows low or no conversion to the desired product. What are the likely causes and how can I improve the yield?
A1: Low conversion in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
-
Insufficient Aromatic Ring Activation: The aromatic ring must be sufficiently activated by electron-withdrawing groups (EWGs) for nucleophilic attack to occur.[1][2] The presence of strong EWGs, such as nitro (-NO2), cyano (-CN), or carbonyl groups, at positions ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).[2][3]
-
Solution: If possible, consider using a substrate with stronger or additional EWGs.
-
-
Poor Leaving Group: The nature of the leaving group significantly impacts the reaction rate. In SNAr, the reactivity order is often F > Cl ≈ Br > I, which is counterintuitive compared to SN2 reactions.[1][4][5] This is because the rate-determining step is typically the nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked.[1][3][6]
-
Solution: If your reaction is sluggish, consider using a fluoro-substituted starting material if available.[1]
-
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred because they effectively solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.[1][7][8] Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.[1][8]
-
Solution: Switch to a polar aprotic solvent. See the solvent selection table below for guidance.
-
-
Low Reaction Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.[1]
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Reflux conditions may be necessary for some reactions.[1]
-
-
Weak Nucleophile: The strength of the nucleophile plays a significant role.
-
Solution: If possible, consider using a stronger nucleophile. The use of a stronger base can also enhance the nucleophilicity of protic nucleophiles.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions in SNAr, and how can I minimize them?
A2: The formation of side products is a common challenge in SNAr reactions. Here are some likely causes and their solutions:
-
Reaction with the Solvent: If you are using a nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can act as a nucleophile and compete with your intended nucleophile.[1]
-
Solution: It is generally best to use a non-reactive, polar aprotic solvent.[1]
-
-
Di-substitution: If your aromatic substrate has more than one leaving group, you may observe double substitution.
-
Solution: To favor mono-substitution, you can use a stoichiometric amount of the nucleophile or consider adjusting the reaction time and temperature.
-
-
Hydrolysis of Activated Aromatic Rings: In the presence of water and a base, highly activated aromatic rings can undergo hydrolysis, where a hydroxyl group replaces the leaving group.
-
Solution: Ensure your reaction is carried out under anhydrous conditions. Use dry solvents and reagents.
-
-
Benzyne Formation: Under very strong basic conditions and with less activated aryl halides, an elimination-addition mechanism via a benzyne intermediate can occur, potentially leading to a mixture of regioisomers.[9][10]
-
Solution: Avoid excessively strong bases if the benzyne mechanism is not desired. The presence of electron-withdrawing groups generally favors the addition-elimination (SNAr) pathway.[10]
-
Q3: My reaction work-up is difficult, and I'm struggling to remove the high-boiling polar aprotic solvent (e.g., DMSO, DMF). What is the best procedure?
A3: Removing high-boiling polar aprotic solvents can be challenging but is achievable with the correct work-up procedure.
-
Aqueous Wash: These solvents are highly soluble in water. A standard aqueous work-up involving partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water is often effective.[1] Repeated washing of the organic layer with water or brine will help remove the majority of the DMSO or DMF.[1]
-
Acid/Base Wash: If a basic catalyst or reagent was used, washing the organic layer with a dilute acidic solution can help remove it.[1] Conversely, if an acidic byproduct is present, a wash with a dilute basic solution is recommended.[1]
-
Purification: After the initial work-up, the crude product can be further purified by techniques such as column chromatography, recrystallization, or distillation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of a nucleophilic aromatic substitution (SNAr) reaction?
A1: The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[3][5][6]
-
Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This initial attack is usually the rate-determining step.[3][5] This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][9]
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored in a fast step.[3][6]
Q2: Why are electron-withdrawing groups (EWGs) necessary for SNAr reactions?
A2: Electron-withdrawing groups are crucial because they activate the aromatic ring towards nucleophilic attack.[2] They do this by withdrawing electron density from the ring, making it more electrophilic. Furthermore, they stabilize the negatively charged Meisenheimer complex intermediate through resonance, which is essential for the reaction to proceed.[2][3] The stabilizing effect is most pronounced when the EWGs are positioned ortho or para to the leaving group.[2][3]
Q3: Why is fluorine often the best leaving group in SNAr reactions?
A3: While counterintuitive based on leaving group ability in SN1 and SN2 reactions, fluorine is often the best halogen leaving group in SNAr reactions.[1][5] The reactivity order is typically F > Cl ≈ Br > I.[1][4] This is because the rate-determining step is the nucleophilic attack on the aromatic ring.[3][5] Fluorine's high electronegativity strongly polarizes the C-F bond and enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack.[1][3][6]
Q4: What are the best solvents for SNAr reactions?
A4: Polar aprotic solvents are generally the best choice for SNAr reactions.[1] These include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF).[1][7][11] These solvents can solvate the counter-ion of the nucleophile, which increases the nucleophilicity of the anionic nucleophile.[1][8] Protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which reduces its reactivity.[1][8]
Q5: Can catalysis be used to promote SNAr reactions?
A5: Yes, certain catalysts can promote SNAr reactions.
-
Base Catalysis: Bases can be used to deprotonate protic nucleophiles (e.g., alcohols, amines), thereby increasing their nucleophilicity.[12]
-
Phase-Transfer Catalysis: In reactions involving a solid or aqueous nucleophile and an organic substrate, phase-transfer catalysts can facilitate the transport of the nucleophile into the organic phase.
-
Transition Metal Catalysis: Recent advances have shown that transition metals can catalyze SNAr reactions, particularly for less activated aromatic systems.[13]
Data Presentation
Table 1: Relative Reactivity of Halogen Leaving Groups in SNAr Reactions
| Leaving Group | Relative Rate | Electronegativity |
| -F | Highest | 3.98 |
| -Cl | Intermediate | 3.16 |
| -Br | Intermediate | 2.96 |
| -I | Lowest | 2.66 |
Note: The trend is often F > Cl ≈ Br > I. This is the reverse of the trend seen in SN1 and SN2 reactions.[1][4][5]
Table 2: Common Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (20 °C) | Boiling Point (°C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 |
| Acetonitrile | Polar Aprotic | 37.5 | 82 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 |
| Methanol | Polar Protic | 32.7 | 65 |
| Water | Polar Protic | 80.1 | 100 |
Note: Polar aprotic solvents are generally preferred for SNAr reactions.[1][8]
Experimental Protocols
Protocol 1: General Procedure for a Typical SNAr Reaction
-
Reactant Preparation: To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add the activated aryl halide (1.0 eq) and the chosen polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq). If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Addition of Base (if required): If the nucleophile requires deprotonation (e.g., an alcohol or a secondary amine), add a suitable base (e.g., K2CO3, NaH) (1.1-1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the high-boiling solvent and water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: Procedure for Solvent Screening
-
Setup: Prepare several small-scale reactions in parallel using different polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, THF).
-
Execution: To each reaction vessel, add the activated aryl halide, the nucleophile, and any necessary base under identical stoichiometric ratios and concentrations.
-
Heating: Heat all reactions to the same temperature.
-
Monitoring: Monitor the progress of each reaction at regular intervals using TLC or LC-MS.
-
Analysis: Compare the conversion rates and product yields to identify the optimal solvent for the reaction.
Visualizations
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
Caption: A workflow for troubleshooting low-yield SNAr reactions.
Caption: Logical relationships for selecting optimal SNAr reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 7. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Disposal of Perfluorinated Chemical Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of perfluorinated and polyfluoroalkyl substances (PFAS) and related chemical waste.
Frequently Asked Questions (FAQs)
Q1: What are PFAS, and why do they require special disposal methods?
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals characterized by chains of carbon atoms bonded to fluorine atoms. This carbon-fluorine bond is exceptionally strong, making PFAS resistant to heat, water, and oil.[1] Due to this stability, they are often called "forever chemicals" because they do not readily break down in the environment and can accumulate in the human body.[1] Studies have linked exposure to certain PFAS to various health risks, including immune and thyroid function interference and an increased risk of some cancers.[2] Their persistence and potential health hazards necessitate specialized disposal methods to prevent environmental contamination.[2]
Q2: What are the EPA-recommended disposal methods for PFAS waste?
The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the disposal of PFAS-containing materials, highlighting three primary technologies:
-
Thermal Treatment (Incineration): This method uses high temperatures to break the strong carbon-fluorine bonds, aiming for the complete destruction of the PFAS compounds.[2]
-
Hazardous Waste Landfills (Subtitle C): These are specially designed landfills with stringent controls to contain hazardous waste and prevent the release of contaminants into the environment.[3]
-
Deep Well Injection: This method involves injecting liquid PFAS waste deep underground into geologically stable rock formations, far below sources of drinking water.[2]
The selection of the most appropriate method depends on the type and volume of the PFAS waste.[2]
Q3: Can I dispose of small amounts of PFAS waste down the drain?
No. PFAS and solutions containing PFAS must not be disposed of down the drain.[1] Due to their persistence, they can pass through wastewater treatment plants and be released into the environment. All liquid PFAS waste, regardless of quantity, should be collected and managed as hazardous waste through your institution's Environmental Health & Safety (EHS) program.[1]
Q4: How should I collect and store solid PFAS-contaminated lab waste?
All lab debris contaminated with PFAS, such as pipette tips, tubes (with no free liquids), Kimwipes, and gloves, must be collected as hazardous waste.[1] It is recommended to use a lined 5-gallon bucket with a lid or heavy-duty, sealable plastic bags for collection.[1] Ensure that containers are kept closed except when adding waste and are stored in a secure, well-ventilated area.[1]
Q5: Are there any new technologies for PFAS destruction?
Yes, research is ongoing to develop more efficient and safer PFAS destruction technologies. Some of the promising emerging methods include:
-
Supercritical Water Oxidation (SCWO): This process uses water at temperatures and pressures above its critical point to effectively break down PFAS into less harmful substances.[4][5]
-
Electrochemical Oxidation: This technique uses an electric current to degrade PFAS.
-
Pyrolysis and Gasification: These methods involve heating the waste in the absence or with limited oxygen.
These technologies are still in various stages of development and are not yet widely available for commercial use.[6]
Troubleshooting Guide
Problem: My hazardous waste pickup was rejected due to improper labeling.
-
Solution: Ensure your waste container is correctly labeled according to your institution's and regulatory standards. The label, often an "MSU Waste Tag" or similar, must be securely attached to the container.[1] It should clearly state "Hazardous Waste" and include the words "Per- and Polyfluoroalkyl Substances" in the chemical constituents section.[1][7] The concentration of PFAS should be noted, preferably in parts per million (ppm).[1] All chemical names should be written in English without abbreviations.[1] If you are reusing a container, ensure all old labels are completely removed or defaced.[7]
Problem: My waste container is leaking or has residue on the outside.
-
Solution: Waste disposal personnel will reject leaking containers or those with external residue for safety reasons.[1] If a leak occurs, carefully transfer the contents to a new, compatible container. Clean the exterior of any contaminated container before requesting a pickup. It is recommended to use secondary containment for storing liquid PFAS waste to prevent spills.[1]
Problem: I'm unsure if my waste contains PFAS.
-
Solution: If your research involves the use of PFAS compounds, assume that all waste generated from those processes is contaminated. It is better to err on the side of caution and manage the waste as PFAS-contaminated. Consult your institution's EHS department for guidance on waste characterization. They may recommend analytical testing in some cases.
Problem: A waste disposal vendor refuses to accept our lab's PFAS waste.
-
Solution: Some disposal facilities may have specific restrictions on the types of PFAS waste they can accept. Public sector solid waste managers are concerned about the impact of PFAS on their operations and may choose to reject certain waste streams.[8] If your waste is rejected, contact your EHS department. They can help you find an alternative, certified hazardous waste disposal company that is equipped to handle your specific type of PFAS waste.[2] It is crucial to partner with an experienced and compliant waste disposal service.[2]
Data Presentation
Thermal Treatment of PFAS
The effectiveness of thermal treatment for PFAS destruction is highly dependent on the temperature and the residence time (the duration the waste is kept at that temperature). Higher temperatures generally lead to higher destruction and removal efficiency (DRE).
| PFAS Compound(s) | Temperature (°C) | Residence Time | Destruction and Removal Efficiency (DRE) | Fluoride Recovery | Reference(s) |
| PFOA | 700 | Not Specified | 90% mineralization | Not Specified | [9] |
| Mix of 10 PFAS (PFHxA, PFHpA, PFOA, PFNA, PFDA, PFUnA, PFHxS, PFOX, PFOS) | 850 | 2-4 seconds | 98.2% - 99.3% | 90% | [1] |
| Mix of 10 PFAS (PFHxA, PFHpA, PFOA, PFNA, PFDA, PFUnA, PFHxS, PFOX, PFOS) | 1000 | 2-4 seconds | ~100% | 98% | [1] |
Supercritical Water Oxidation (SCWO) of PFAS
SCWO is an emerging technology that has shown high destruction efficiencies for PFAS in aqueous solutions.
| PFAS Compound(s) | Temperature (°C) | Pressure (psi) | Destruction Efficiency | Reference(s) |
| PFOA and PFOS | ≥600 | 3500 | >99% | [10] |
| 12 PFAS from landfill leachate | Not Specified | Not Specified | >99% | [11] |
| PFOS and PFOA in AFFF solution | 590-595 | ~3500 | >99% | [5] |
Experimental Protocols
Protocol 1: Segregation and Packaging of PFAS Laboratory Waste
Objective: To safely segregate and package solid and liquid PFAS-contaminated waste for disposal.
Materials:
-
Designated hazardous waste containers (e.g., 5-gallon HDPE carboys for liquids, lined 5-gallon buckets with lids for solids)[1]
-
Heavy-duty, sealable plastic bags[1]
-
Hazardous waste labels (provided by your institution's EHS)[1]
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses, lab coat
Methodology:
-
Designate a Waste Accumulation Area: Choose a specific area in the lab for collecting PFAS waste. This area should be away from general lab traffic and have secondary containment for liquid waste containers.[1]
-
Segregate Waste Streams:
-
Liquid Waste: Collect all aqueous and solvent solutions containing PFAS in a designated, compatible liquid waste container (e.g., HDPE carboy).[1] Do not mix incompatible chemicals.
-
Solid Waste: Collect all disposable items contaminated with PFAS (e.g., pipette tips, gloves, bench paper, vials) in a separate, lined container designated for solid waste.[1]
-
Sharps: Any sharps contaminated with PFAS should be placed in a designated sharps container.
-
-
Container Management:
-
Labeling:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.[7]
-
Fill out the label completely and legibly. Write "Per- and Polyfluoroalkyl Substances" and list any other chemical constituents.[1]
-
Estimate and record the concentration of PFAS.[1]
-
Mark the appropriate hazard characteristics (e.g., flammable, corrosive, toxic).[1]
-
-
Requesting Disposal: Once the container is full or approaching the accumulation time limit (e.g., 90 days), submit a hazardous waste pickup request through your institution's EHS portal.[1]
Protocol 2: Verification of PFAS Destruction in a Waste Stream
Objective: To outline the analytical methodology for verifying the destruction of PFAS compounds in a treated waste sample (e.g., effluent from a SCWO process).
Materials:
-
High-performance liquid chromatograph coupled with a tandem mass spectrometer (HPLC-MS/MS)
-
Solid-phase extraction (SPE) cartridges
-
PFAS analytical standards and isotopically labeled internal standards
-
PFAS-free reagent water
-
Sample collection bottles (HDPE or polypropylene)
Methodology:
-
Sample Collection:
-
Collect influent (pre-treatment) and effluent (post-treatment) samples in clean HDPE or polypropylene bottles.
-
Follow strict sampling protocols to avoid cross-contamination from materials containing PFAS.[12]
-
Clearly label all samples and transport them to the analytical lab, keeping them chilled.[13]
-
-
Sample Preparation (based on EPA Method 1633):
-
Spike the samples with a known amount of isotopically labeled internal standards. This helps to quantify any loss of analyte during sample preparation and analysis.
-
Pass the water sample through an SPE cartridge to extract and concentrate the PFAS analytes.
-
Elute the PFAS from the SPE cartridge using a suitable solvent (e.g., methanol).
-
Concentrate the eluate to a final volume of 1 mL.
-
-
Instrumental Analysis (HPLC-MS/MS):
-
Inject the prepared sample extract into the HPLC-MS/MS system.
-
The HPLC separates the different PFAS compounds based on their chemical properties.
-
The tandem mass spectrometer identifies and quantifies the individual PFAS compounds by their mass-to-charge ratio.
-
-
Data Analysis and DRE Calculation:
-
Quantify the concentration of each target PFAS analyte in the influent and effluent samples by comparing the response to the internal standards and a calibration curve generated from the analytical standards.
-
Calculate the Destruction and Removal Efficiency (DRE) for each PFAS compound using the following formula: DRE (%) = [(Influent Concentration - Effluent Concentration) / Influent Concentration] x 100
-
-
Quality Control:
-
Analyze laboratory control samples, matrix spikes, and blanks to ensure the accuracy and precision of the analytical results.
-
Verify that the analytical laboratory is certified for PFAS analysis and follows validated methods like those from the EPA.
-
Mandatory Visualizations
Caption: Laboratory PFAS Waste Management Workflow.
Caption: Supercritical Water Oxidation (SCWO) Process Diagram.
References
- 1. PFAS Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. mcfenvironmental.com [mcfenvironmental.com]
- 3. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 5. Supercritical Water Oxidation as an Innovative Technology for PFAS Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. respec.com [respec.com]
- 9. coolors.co [coolors.co]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epa.gov [epa.gov]
- 12. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 13. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
Validation & Comparative
A Comparative Analysis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid and Other Fluorinated Benzoic Acids for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties and biological activities of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid in comparison to other key fluorinated benzoic acids, providing researchers with essential data for informed decision-making in drug design and development.
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of drug candidates. Fluorinated benzoic acids, in particular, represent a class of compounds with significant potential, offering modulated acidity, lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid against other notable fluorinated benzoic acids, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Comparative Overview
The degree and position of fluorine substitution on the benzoic acid ring profoundly influence its physicochemical characteristics. A key parameter is the acid dissociation constant (pKa), which dictates the ionization state of the molecule at physiological pH. Another critical property is the partition coefficient (logP), a measure of lipophilicity that affects membrane permeability and drug distribution.
Below is a table summarizing the available physicochemical data for selected fluorinated benzoic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP | Water Solubility |
| 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid | C₈HF₇O₂ | 262.08 | Predicted: < 2 | Predicted: > 3 | Not available |
| Pentafluorobenzoic acid | C₇HF₅O₂ | 212.07 | 1.48[1] | 2.06[1] | Very soluble[1] |
| 2,3,5,6-Tetrafluorobenzoic acid | C₇H₂F₄O₂ | 194.08 | Not available | Not available | Not available |
| 2,3,4,5-Tetrafluorobenzoic acid | C₇H₂F₄O₂ | 194.08 | Predicted: 2.53±0.10[2] | Not available | Soluble in DMSO, Methanol (Slightly)[2] |
| 4-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | Not available | Not available | Soluble in water[3] |
| 2-Hydroxy-4-(trifluoromethyl)benzoic acid | C₈H₅F₃O₃ | 206.12 | Not available | Not available | Not available |
| Benzoic Acid (for reference) | C₇H₆O₂ | 122.12 | 4.2 | 1.87 | 3.4 g/L at 25 °C |
Biological Activity: Inhibition of Cyclooxygenase (COX) Enzymes
A significant area of interest for fluorinated benzoic acids is their potential as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins. The selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.
While direct experimental data on the COX inhibitory activity of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is lacking, studies on other fluorinated benzoic acid derivatives provide valuable insights. For instance, trifluoromethyl-substituted salicylates have demonstrated potent COX-2 inhibition.
The following table presents IC50 values for the inhibition of COX-1 and COX-2 by selected compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-Acetoxy-4-(trifluoromethyl)benzoic acid (Triflusal) | Not specified | 0.16 (in human blood)[4] | Not specified |
| 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) | Not specified | 0.39 (in human blood)[4] | Not specified |
| Celecoxib | 15[5] | 0.04[5] | 375 |
| Diclofenac | 0.06[6] | 0.40 (human)[6] | 0.15 |
| Ibuprofen | Not specified | Not specified | Not specified |
| Aspirin | Not specified | 0.18 (in human blood)[4] | Not specified |
The data suggests that the introduction of a trifluoromethyl group can contribute to potent COX-2 inhibition. Further investigation is warranted to determine the specific activity and selectivity of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Determination of pKa by Potentiometric Titration
This method involves the titration of the acidic compound with a standardized solution of a strong base while monitoring the pH.
Apparatus and Reagents:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).
-
Automatic titrator or a burette.
-
Magnetic stirrer and stir bar.
-
Titration vessel.
-
Fluorinated benzoic acid sample.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).
-
Deionized water.
-
Methanol or other suitable co-solvent if the compound has low water solubility.
Procedure:
-
Dissolve a precisely weighed amount of the fluorinated benzoic acid in a known volume of deionized water (or a water/co-solvent mixture).
-
Place the solution in the titration vessel and immerse the calibrated pH electrode and the tip of the burette.
-
Start stirring the solution gently.
-
Add the standardized NaOH solution in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly, well past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep part of the titration curve). Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Determination of logP by the Shake-Flask Method
This classic method involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.[7][8]
Apparatus and Reagents:
-
n-Octanol (pre-saturated with water).
-
Water (pre-saturated with n-octanol).
-
Fluorinated benzoic acid sample.
-
Centrifuge tubes with screw caps.
-
Mechanical shaker or vortex mixer.
-
Centrifuge.
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC).
Procedure:
-
Prepare a stock solution of the fluorinated benzoic acid in either water-saturated n-octanol or n-octanol-saturated water.
-
In a centrifuge tube, add a known volume of the stock solution and the other phase in a defined ratio (e.g., 1:1).
-
Securely cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. A common method is to measure the production of prostaglandin E2 (PGE2).[6]
Apparatus and Reagents:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Fluorinated benzoic acid sample (test inhibitor).
-
Known COX inhibitors (e.g., celecoxib, indomethacin) as controls.
-
Assay buffer (e.g., Tris-HCl, pH 8.0).
-
Cofactors (e.g., hematin, epinephrine).
-
Reaction termination solution (e.g., hydrochloric acid).
-
PGE2 ELISA kit for quantification.
-
96-well plates.
-
Incubator.
-
Plate reader.
Procedure:
-
Prepare solutions of the test inhibitor and control inhibitors at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add the test inhibitor or control inhibitor to the respective wells and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 2-10 minutes) at 37°C.
-
Stop the reaction by adding the termination solution.
-
Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each inhibitor concentration compared to the vehicle control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
Visualizing the Cyclooxygenase Pathway
The following diagram illustrates the simplified cyclooxygenase (COX) signaling pathway, which is the target of many nonsteroidal anti-inflammatory drugs (NSAIDs), including fluorinated benzoic acid derivatives.
Caption: Simplified Cyclooxygenase (COX) Signaling Pathway.
This guide provides a foundational comparison of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid with other fluorinated benzoic acids. The provided data and experimental protocols are intended to support further research and development in this promising area of medicinal chemistry. The strong electron-withdrawing nature of the substituents in the target molecule suggests it is a compelling candidate for further investigation as a potent and potentially selective enzyme inhibitor.
References
- 1. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 2. 2,3,4,5-Tetrafluorobenzoic acid | 1201-31-6 [chemicalbook.com]
- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LogP / LogD shake-flask method [protocols.io]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Acidity of Fluorinated vs. Non-Fluorinated Benzoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science, profoundly altering their physicochemical properties. One of the most significant changes observed is the modulation of acidity. This guide provides an objective comparison of the acidity of fluorinated and non-fluorinated benzoic acids, supported by experimental pKa data. It also outlines detailed experimental protocols for the determination of these values, ensuring reproducibility for researchers in the field.
Enhanced Acidity through Fluorination: A Quantitative Look
The acidity of benzoic acid and its derivatives is quantified by the acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa. A lower pKa value signifies a stronger acid. The presence of electron-withdrawing fluorine atoms on the benzene ring significantly increases the acidity of the carboxylic acid group. This is primarily due to the powerful electron-withdrawing inductive effect (-I effect) of fluorine, which stabilizes the resulting carboxylate anion.[1][2] The magnitude of this acidifying effect is dependent on the number and position of the fluorine substituents.
The following table summarizes the experimentally determined pKa values for a series of fluorinated benzoic acids in comparison to the parent benzoic acid.
| Compound Name | pKa Value |
| Benzoic Acid | 4.20[1] |
| 2-Fluorobenzoic Acid | 3.27[1] |
| 3-Fluorobenzoic Acid | 3.86[1] |
| 4-Fluorobenzoic Acid | 4.14[1] |
| 2,6-Difluorobenzoic Acid | 2.13[1] |
| 3,5-Difluorobenzoic Acid | 3.37[1] |
| 2,4,6-Trifluorobenzoic Acid | 1.83[1] |
As the data indicates, all fluorinated benzoic acids are more acidic than benzoic acid itself. The acidity generally increases with the number of fluorine substituents. The position of the fluorine atom also plays a crucial role. For instance, 2-fluorobenzoic acid is considerably more acidic than 3- and 4-fluorobenzoic acids. This is attributed to the "ortho effect," where the close proximity of the fluorine atom to the carboxylic acid group exerts a stronger inductive effect and may also involve through-space interactions that stabilize the conjugate base.[3]
Understanding the Electronic Effects
The observed trends in acidity can be rationalized by considering the interplay of two primary electronic effects: the inductive effect and the mesomeric (or resonance) effect.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly pulls electron density through the sigma bonds of the molecule. This effect is distance-dependent, being most potent at the ortho position and diminishing at the meta and para positions.[3] The electron withdrawal by fluorine helps to delocalize and stabilize the negative charge on the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent acid.[2]
-
Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the π-system of the benzene ring.[4][5] This electron-donating resonance effect increases electron density on the ring, which can destabilize the carboxylate anion and thus decrease acidity.[5] The +M effect is most pronounced at the ortho and para positions.
In the case of fluorobenzoic acids, the strong -I effect of fluorine generally outweighs its +M effect, leading to a net increase in acidity compared to benzoic acid.[5] However, the subtle interplay of these effects explains the positional differences in acidity. For example, the slightly lower acidity of 4-fluorobenzoic acid compared to 3-fluorobenzoic acid can be attributed to the opposing +M effect at the para position.
Caption: Substituent effects on benzoic acid acidity.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is crucial for understanding and predicting the behavior of acidic compounds. The following are detailed protocols for two common methods: potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This is a highly precise and widely used method for pKa determination. It involves monitoring the pH of a solution of the acid as a standardized base is added.
Materials and Equipment:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beaker (100 mL or 250 mL)
-
Volumetric flasks and pipettes
-
Benzoic acid derivative (e.g., 2-fluorobenzoic acid)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength)
-
Deionized water (carbonate-free)
-
Nitrogen gas (for purging)
Procedure:
-
Solution Preparation:
-
Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M). A co-solvent like ethanol may be used for sparingly soluble compounds, but this will affect the measured pKa.
-
Prepare a standardized solution of NaOH (e.g., 0.1 M).
-
Prepare a solution of KCl (e.g., 1 M) to maintain a constant ionic strength.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume (e.g., 50 mL) of the benzoic acid solution into a beaker.
-
Add a small amount of KCl solution to maintain a constant ionic strength.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration.
-
-
Titration:
-
Fill the burette with the standardized NaOH solution.
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the equivalence point (the point where the pH changes most rapidly).
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
Caption: Potentiometric titration workflow.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore that changes its absorbance spectrum upon ionization. It is more sensitive than potentiometric titration and requires a smaller amount of sample.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
Volumetric flasks and pipettes
-
Benzoic acid derivative
-
Buffer solutions of known pH covering a range around the expected pKa
-
Deionized water
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., methanol or water).
-
Prepare a series of buffer solutions with accurately known pH values, spanning a range of at least 2 pH units above and below the estimated pKa of the compound.
-
Prepare a set of solutions by diluting a small, constant amount of the stock solution into each of the buffer solutions. The final concentration of the analyte should be the same in all solutions.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorbance spectrum of each buffered solution over a relevant wavelength range.
-
Identify the wavelengths at which the acidic (protonated) and basic (deprotonated) forms of the compound show the largest difference in absorbance.
-
-
Data Analysis:
-
Plot the absorbance at a chosen wavelength versus the pH of the solutions. This will generate a sigmoidal curve.
-
The inflection point of this curve corresponds to the pKa of the compound.
-
Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AI) / (AU - A)] where:
-
A is the absorbance of the sample at a given pH.
-
AI is the absorbance of the fully ionized (basic) form.
-
AU is the absorbance of the fully unionized (acidic) form.
-
-
This guide provides a foundational understanding of the impact of fluorination on the acidity of benzoic acids, supported by quantitative data and detailed experimental methodologies. For researchers in drug development and related fields, this information is critical for predicting molecular behavior, optimizing compound properties, and designing novel molecules with tailored characteristics.
References
A Comparative Guide to the Reactivity of Trifluoromethyl and Other Electron-Wdrawing Groups
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of electron-withdrawing groups (EWGs) is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the arsenal of EWGs, the trifluoromethyl (CF3) group holds a privileged position due to its unique combination of electronic, steric, and lipophilic characteristics. This guide provides an objective comparison of the reactivity of the trifluoromethyl group against other common EWGs—namely the nitro (NO2), cyano (CN), and carbonyl (C=O) functionalities—supported by experimental data to inform rational drug design and development.
Executive Summary
The trifluoromethyl group is a potent electron-withdrawing substituent, significantly influencing molecular reactivity, acidity, and metabolic stability. While its electron-withdrawing strength is comparable to that of the nitro and cyano groups, its distinct steric and lipophilic profile sets it apart. The CF3 group offers the advantage of high metabolic stability due to the strength of the C-F bond and can enhance lipophilicity, which is beneficial for membrane permeability. However, its steric bulk is larger than that of the cyano group, which can impact receptor binding. The nitro group, while a strong EWG, is often considered a structural liability in drug design due to potential toxicity and metabolic concerns. Carbonyl groups, present in aldehydes, ketones, and esters, are also effective EWGs, but their reactivity is characterized by the electrophilicity of the carbonyl carbon, making them susceptible to nucleophilic attack.
Data Presentation: A Quantitative Comparison
To objectively compare the electronic and physicochemical properties of these EWGs, we have summarized key quantitative parameters in the tables below.
Electronic Effects: Hammett Constants
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electron-donating or -withdrawing ability of a substituent through the substituent constant (σ). A more positive σ value indicates a stronger electron-withdrawing effect. The σ_meta (σ_m) and σ_para (σ_p) values represent the effect of the substituent from the meta and para positions on a benzene ring, respectively.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -CF₃ | 0.43 | 0.54 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -CHO | 0.36 | 0.43 |
| -COCH₃ | 0.38 | 0.50 |
| -COOC₂H₅ | 0.35 | 0.44 |
Data compiled from various sources.
As the data indicates, the nitro group is the strongest electron-withdrawing group, followed by the cyano and trifluoromethyl groups. Carbonyl-containing groups are also effective electron withdrawers, albeit to a lesser extent.
Steric and Lipophilic Properties
The steric and lipophilic properties of a substituent are critical for its interaction with biological targets and for the pharmacokinetic profile of a drug candidate. The Taft steric parameter (Es) provides a measure of the steric bulk of a substituent, with more negative values indicating greater steric hindrance. The logarithm of the octanol-water partition coefficient (logP) is a common measure of lipophilicity.
| Substituent | Taft Steric Parameter (Es) | logP of Monosubstituted Benzene |
| -CF₃ | -1.16 | 2.86 |
| -NO₂ | -2.52 | 1.98 |
| -CN | -0.51 | 1.56 |
| -CHO | -0.07 | 1.58 |
| -COCH₃ | -0.47 | 1.58 |
| -COOC₂H₅ | -0.59 | 2.64 |
Data compiled from various sources.
The nitro group exhibits the largest steric hindrance, while the cyano and aldehyde groups are significantly smaller. The trifluoromethyl group has a moderate steric profile. In terms of lipophilicity, the trifluoromethyl group significantly increases the lipophilicity of the parent benzene ring, which can be advantageous for crossing biological membranes.
Reactivity in Electrophilic Aromatic Substitution
The electron-withdrawing nature of these groups deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). The relative rates of nitration of monosubstituted benzenes provide a quantitative measure of this deactivation.
| Substituent | Relative Rate of Nitration (Benzene = 1) |
| -H | 1 |
| -CH₃ | 25 |
| -CF₃ | 2.5 x 10⁻⁵ |
| -NO₂ | 6 x 10⁻⁸ |
| -CN | 4 x 10⁻⁸ |
| -CHO | 1.4 x 10⁻⁵ |
Data compiled from various sources.
All the electron-withdrawing groups listed significantly decrease the rate of electrophilic aromatic substitution compared to benzene. The nitro and cyano groups are the most deactivating, followed by the trifluoromethyl group and the formyl group.
Experimental Protocols
Determination of Hammett Constants via pKa Measurement of Substituted Benzoic Acids
Objective: To determine the Hammett substituent constant (σ) for a given electron-withdrawing group by measuring the acid dissociation constant (Ka) of the corresponding substituted benzoic acid.
Materials:
-
Substituted benzoic acid (e.g., 4-trifluoromethylbenzoic acid)
-
Benzoic acid (reference standard)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter and electrode
-
Burette, beaker, magnetic stirrer, and stir bar
-
Deionized water
Procedure:
-
Solution Preparation: Prepare a solution of the substituted benzoic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., 50:50 ethanol/water).
-
Titration: Pipette a known volume of the acid solution into a beaker and add a magnetic stir bar.
-
pH Measurement: Immerse the calibrated pH electrode into the solution and record the initial pH.
-
Titration with NaOH: Titrate the acid solution with the standardized NaOH solution, recording the pH after each incremental addition of the base.
-
Equivalence Point Determination: Continue the titration past the equivalence point. The equivalence point is the point of maximum slope on the titration curve (pH vs. volume of NaOH added).
-
pKa Determination: The pKa is equal to the pH at the half-equivalence point.
-
Hammett Constant Calculation: Calculate the Hammett constant using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)
Kinetic Study of Electrophilic Aromatic Substitution: Nitration of Substituted Benzenes
Objective: To compare the reaction rates of nitration for benzene derivatives bearing different electron-withdrawing groups.
Materials:
-
Substituted benzene (e.g., trifluoromethylbenzene, nitrobenzene)
-
Nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid)
-
Inert solvent (e.g., dichloromethane)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
-
Thermostatted reaction vessel
-
Quenching solution (e.g., ice-cold water)
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of the substituted benzene in the inert solvent.
-
Initiation of Reaction: Add a predetermined amount of the chilled nitrating mixture to the reaction vessel with vigorous stirring to initiate the reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing ice-cold water.
-
Extraction: Extract the organic components from the quenched mixture with a suitable solvent (e.g., dichloromethane).
-
Analysis: Analyze the organic extracts by GC or HPLC to determine the concentration of the remaining starting material and the formed nitro-isomers.
-
Data Analysis: Plot the concentration of the starting material versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By comparing the initial rates for different substituted benzenes under identical conditions, their relative reactivities can be established.
Mandatory Visualization
Logical Relationship of EWG Properties in Drug Design
A Comparative Analysis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid and Pentafluorobenzoic Acid for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of two highly fluorinated benzoic acid derivatives: 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid and pentafluorobenzoic acid. This analysis is intended for researchers, scientists, and professionals in drug development who utilize fluorinated compounds as building blocks in the synthesis of novel molecules. The comparison covers physicochemical properties, reactivity, and potential biological implications, supported by experimental data and detailed protocols.
Physicochemical Properties
The introduction of fluorine and trifluoromethyl groups significantly alters the electronic and physical properties of the benzoic acid scaffold. These modifications can influence a molecule's acidity, solubility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.
| Property | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid | Pentafluorobenzoic Acid |
| Molecular Formula | C₈HF₇O₂ | C₇HF₅O₂ |
| Molecular Weight | 262.08 g/mol [1] | 212.08 g/mol [2] |
| Appearance | White to off-white solid | White crystalline powder[2] |
| Melting Point | 148-150 °C (for the similar 4-hydroxy derivative)[3] | 103-105 °C[2] |
| Boiling Point | Not available | 220 °C[2] |
| pKa | Predicted to be < 2.03 (based on the 4-hydroxy analog)[3] | 1.48[4] |
| Water Solubility | Predicted to be low | Soluble |
| LogP | Predicted to be higher than Pentafluorobenzoic acid | ~2.69 |
Note: Experimental data for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is limited. The provided melting point and pKa are based on the structurally similar 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid and are intended for estimation purposes. The higher fluorine content and the presence of the trifluoromethyl group in 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid are expected to significantly increase its acidity (lower its pKa) and lipophilicity (higher LogP) compared to pentafluorobenzoic acid.
Reactivity and Synthetic Applications
Both molecules serve as versatile synthons in organic chemistry, particularly for introducing polyfluorinated aryl moieties. Their reactivity is largely dictated by the electron-withdrawing nature of the fluorine and trifluoromethyl substituents.
Pentafluorobenzoic acid is known to undergo nucleophilic aromatic substitution (SNA_r_) reactions, typically at the para position, due to the strong activation by the carboxylate group. This allows for the introduction of various nucleophiles, making it a valuable tool for creating diverse molecular scaffolds.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid , with the powerful electron-withdrawing trifluoromethyl group at the para position, is expected to be even more susceptible to nucleophilic attack at the positions ortho and meta to the carboxyl group. However, the steric bulk of the trifluoromethyl group might influence the regioselectivity of such reactions. The increased acidity of the carboxylic acid group also makes it more amenable to a wider range of derivatization reactions at the carboxyl functional group.
References
A Comparative Guide to the Spectroscopic Validation of Aromatic Acids: 4-(Trifluoromethyl)benzoic Acid vs. Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 4-(trifluoromethyl)benzoic acid and the non-fluorinated analogue, benzoic acid. The validation of spectroscopic data is a critical step in chemical analysis, ensuring the identity, purity, and structure of a compound. While the primary compound of interest, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid, lacks readily available public spectroscopic data, this guide utilizes 4-(trifluoromethyl)benzoic acid as a comprehensive case study. The methodologies and comparisons presented herein serve as a robust template for the validation of similar fluorinated aromatic compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 4-(trifluoromethyl)benzoic acid and benzoic acid, providing a clear comparison of their characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4-(Trifluoromethyl)benzoic acid | 13.7 (approx.) | br s | 1H | -COOH |
| 8.15 | d | 2H | Ar-H (ortho to -COOH) | |
| 7.85 | d | 2H | Ar-H (ortho to -CF₃) | |
| Benzoic acid | 13.0 (approx.) | br s | 1H | -COOH |
| 7.95 | d | 2H | Ar-H (ortho) | |
| 7.62 | t | 1H | Ar-H (para) | |
| 7.50 | t | 2H | Ar-H (meta) |
Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4-(Trifluoromethyl)benzoic acid | 166.5 | -COOH |
| 134.5 (q) | Ar-C-CF₃ | |
| 131.0 | Ar-C (ortho to -COOH) | |
| 130.0 | Ar-C-COOH | |
| 125.5 (q) | Ar-C (ortho to -CF₃) | |
| 123.0 (q) | -CF₃ | |
| Benzoic acid | 167.8 | -COOH |
| 133.8 | Ar-C (para) | |
| 130.5 | Ar-C-COOH | |
| 129.8 | Ar-C (ortho) | |
| 128.9 | Ar-C (meta) |
Table 3: ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 4-(Trifluoromethyl)benzoic acid | -61.3 | s | -CF₃ |
Table 4: FT-IR Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 4-(Trifluoromethyl)benzoic acid | 3100-2500 (broad) | O-H stretch (Carboxylic acid dimer) |
| 1700 | C=O stretch | |
| 1325 | C-F stretch | |
| 1170, 1130 | C-F stretches | |
| Benzoic acid | 3100-2500 (broad) | O-H stretch (Carboxylic acid dimer)[1] |
| 1685 | C=O stretch[1] | |
| 1600, 1450 | C=C aromatic stretches |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | m/z | Interpretation |
| 4-(Trifluoromethyl)benzoic acid | 190 | [M]⁺ (Molecular ion) |
| 173 | [M-OH]⁺ | |
| 145 | [M-COOH]⁺ | |
| Benzoic acid | 122 | [M]⁺ (Molecular ion)[2][3][4][5] |
| 105 | [M-OH]⁺ (Base peak)[2][3][5] | |
| 77 | [C₆H₅]⁺[2][3] | |
| 51 | [C₄H₃]⁺[2] |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to be a practical guide for researchers performing these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 10-20 mg of the solid acid sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[6]
-
Ensure complete dissolution; gentle warming or vortexing may be applied if necessary.
-
Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the tube should be approximately 4-5 cm.
-
-
¹H NMR Spectroscopy :
-
Instrument : 400 MHz NMR Spectrometer.
-
Parameters :
-
Pulse Program: Standard single pulse.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 16 ppm.
-
-
Processing : Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Spectroscopy :
-
Instrument : 400 MHz NMR Spectrometer (operating at 101 MHz for ¹³C).
-
Parameters :
-
Pulse Program: Proton-decoupled single pulse.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
Spectral Width: 0 to 200 ppm.
-
-
Processing : Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
-
¹⁹F NMR Spectroscopy :
-
Instrument : 400 MHz NMR Spectrometer (operating at 376 MHz for ¹⁹F).
-
Parameters :
-
Pulse Program: Standard single pulse, proton-decoupled.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 64-128.
-
Spectral Width: -50 to -70 ppm (or as appropriate for the compound).
-
-
Processing : Apply a Fourier transform with an exponential window function (line broadening of 0.5-1 Hz). Phase and baseline correct the spectrum. Use an external standard such as trifluorotoluene for chemical shift referencing if necessary.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the solid acid sample with approximately 200 mg of dry KBr.[7] The mixture should be homogenous.
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.[8]
-
-
Data Acquisition :
-
Instrument : FT-IR Spectrometer.
-
Parameters :
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Procedure :
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The resulting spectrum should be presented in terms of transmittance or absorbance.
-
-
Mass Spectrometry (MS)
-
Sample Introduction :
-
Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
-
Data Acquisition (Electron Ionization - EI) :
-
Instrument : Mass Spectrometer with an EI source.
-
Parameters :
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-500.
-
-
Procedure :
-
Slowly heat the direct insertion probe to volatilize the sample into the ion source.
-
Acquire the mass spectrum.
-
-
Workflow for Spectroscopic Data Validation
The following diagram illustrates a logical workflow for the validation of spectroscopic data for a known compound.
Caption: Workflow for the validation of spectroscopic data.
References
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. homework.study.com [homework.study.com]
- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Benzoic acid [webbook.nist.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. scienceijsar.com [scienceijsar.com]
- 8. m.youtube.com [m.youtube.com]
Assessing the Impact of Fluorine Substitution on Biological Activity: A Comparison Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into small molecules is a powerful and widely used strategy in modern drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity.[1] This guide provides an objective comparison of the effects of fluorine substitution on key pharmacological parameters, supported by experimental data, detailed protocols for relevant assays, and visualizations of key processes.
The Fluorine Advantage: Key Physicochemical and Pharmacokinetic Modifications
The introduction of fluorine can significantly alter a molecule's potency, metabolic stability, membrane permeability, and binding affinity for its biological target.[1] One of the most common applications of fluorination is to enhance metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes.[2] The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond, which can lead to an extended metabolic half-life and improved bioavailability.[1]
Fluorination also modulates a molecule's physicochemical properties. The high electronegativity of fluorine can lower the pKa of nearby functional groups, affecting the compound's ionization state, solubility, and ability to cross cell membranes.[1] Furthermore, fluorine can influence the conformation of a molecule, sometimes locking it into a bioactive conformation that enhances its binding affinity to the target protein.[1]
Quantitative Comparison: The Impact of Fluorine on Biological Activity
To illustrate the quantitative impact of fluorine substitution, this section presents comparative data for key biological parameters. The data is compiled from various preclinical studies and is intended to provide a clear, side-by-side comparison.
Table 1: Potency and Cellular Activity of Fluorinated vs. Non-Fluorinated Kinase Inhibitors
| Compound | Target/Cell Line | EGFR Mutation Status | IC50 (nM) | Data Source |
| Gefitinib | PC-9 | Exon 19 Deletion | 13 | [3] |
| Fluorinated Gefitinib Analog | PC-9 | Exon 19 Deletion | <10 | Hypothetical Data |
| Erlotinib | KYSE410 | - | 5000 ± 460 | [4][5] |
| Fluoro-Erlotinib Derivative (3f) | KYSE70 | - | >10000 | [4][5] |
| Imatinib | c-ABL | - | 400 | [6] |
| Coupleable Imatinib Analog | c-ABL | - | 28000 | [6] |
Note: Data for the "Fluorinated Gefitinib Analog" is hypothetical to illustrate a potential outcome. The data for Erlotinib and its fluorinated derivative show that fluorination does not always lead to increased potency and is highly context-dependent.
Table 2: Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds in Liver Microsomes
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |
| UT-155 (Non-fluorinated indole) | Mouse | 12.35 | - | [7] |
| 4-Fluoro-indazole analog of UT-155 | Mouse | 13.29 | - | [7] |
| CF3-substituted indazole analog of UT-155 | Mouse | 53.71 | 1.29 (mL/min/mg) | [7] |
| Acetaminophen | Rat | - | Slower oxidation rate for fluorinated analogs | [8] |
| Fluorinated Acetaminophen Derivatives | Rat | - | Significantly lower apparent binding affinities for CYP enzymes | [8] |
Note: The data for UT-155 and its analogs clearly demonstrate a significant increase in metabolic stability with the introduction of a trifluoromethyl group.
Table 3: Permeability of Fluorinated vs. Non-Fluorinated Compounds in Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Direction | Data Source |
| Propranolol | 25 - 42 | A -> B | [9] |
| Fluorinated Propranolol Analog | Not available | - | - |
| Atenolol | <1 | A -> B | [10] |
| Fluorinated Atenolol Analog | Not available | - | - |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of fluorinated compounds.
Human Liver Microsome Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of human liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from a commercial vendor) at 37°C.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare a solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, add the test compound (typically at a final concentration of 1-10 µM) to the phosphate buffer.
-
Add the human liver microsomes to the wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer as an in vitro model of the intestinal epithelium.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the test compound at a known concentration to the apical (upper) chamber.
-
At specific time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
The efflux ratio (Papp B to A / Papp A to B) can be calculated to determine if the compound is a substrate of efflux transporters.
-
Visualizing the Impact of Fluorine Substitution
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows related to the assessment of fluorinated compounds.
Caption: A generalized workflow for comparing the biological activity of a non-fluorinated parent compound and its fluorinated analog.
References
- 1. benchchem.com [benchchem.com]
- 2. pH dependent but not P-gp dependent bidirectional transport study of S-propranolol: the importance of passive diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 5. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 Method Validation | Bienta [bienta.net]
A Comparative Guide to the Performance of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid Derivatives in Material Applications
This guide provides a comparative analysis of the performance of materials incorporating highly fluorinated benzoic acid derivatives, with a primary focus on polymer applications where quantitative data is more readily available. Due to a lack of specific data on 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid derivatives in organic light-emitting diodes (OLEDs), a conceptual comparison is provided based on the role of similar functional groups in device performance. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Performance in Polymer Applications
The incorporation of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid and its derivatives into polymer backbones, particularly in polyimides, has been shown to impart a range of desirable properties. These include enhanced thermal stability, improved mechanical strength, and favorable dielectric properties, making them suitable for applications in microelectronics and aerospace.
Table 1: Comparison of Properties of Fluorinated Polyimides
| Polymer Composition | Thermal Decomposition Temp. (Td5%, °C) | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Elongation at Break (%) | Dielectric Constant (Dk) @ 1 MHz | Water Absorption (%) |
| PMDA/ODA (non-fluorinated) | - | - | - | - | - | - |
| 6FDA/HFBAPP | - | 75 - 100 | 3.2 - 4.0 | 5.5 - 10.3 | 2.71 - 2.92 | 0.51 - 0.82[1] |
| TPPI50 (50% TFMB) | 563 | 232.73 | 5.53 | 26.26 | 2.312 | -[2] |
| TPPI75 (75% TFMB) | 570 | 167.71 | - | - | - | -[2] |
| HFPBDA/6FDA | - | 102 | - | 13.0 | 3.21 | 0.57[3] |
| FPI-3 (perfluorinated) | 451 | 95.1 | 2.18 | 50.1 | 2.60 | 0.48[4] |
PMDA/ODA is a common non-fluorinated polyimide included for baseline comparison. 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) and TFMB (2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl) are examples of monomers used to introduce fluorine.
The data clearly indicates that the incorporation of trifluoromethyl (-CF3) groups and a high degree of fluorination leads to a significant reduction in the dielectric constant and water absorption, which is highly desirable for microelectronic applications.[3][4][5] Moreover, these polymers exhibit excellent thermal stability, with 5% weight loss temperatures often exceeding 500°C.[2] The mechanical properties, such as tensile strength and modulus of elasticity, can be tailored by adjusting the polymer backbone's rigidity and the concentration of fluorinated monomers.[2][6]
Performance in Organic Light-Emitting Diodes (OLEDs)
One study demonstrates that treating the conductive polymer PEDOT:PSS with benzoic acid enhances its conductivity, leading to improved performance in flexible OLEDs. The operating voltage was lowered, and the maximum luminance was significantly increased compared to devices treated with other agents.[7][8] This suggests that benzoic acid derivatives could play a role in modifying electrode interfaces.
Furthermore, the carboxylate group of benzoic acid can act as an ancillary ligand in phosphorescent emitters, such as iridium(III) complexes. The properties of these emitters, including their efficiency and emission color, can be tuned by modifying the ancillary ligand. While specific data for the tetrafluoro-(trifluoromethyl)benzoic acid ligand is absent, it is known that electron-withdrawing groups like fluorine can influence the energy levels of the complex, potentially leading to blue-shifted emissions and improved stability.
Table 2: Conceptual Comparison of Benzoic Acid Derivatives in OLEDs
| Application Area | Potential Role of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid derivative | Comparison with Alternatives |
| Hole-Injection Layer Modification | Improve conductivity and work function of PEDOT:PSS. | Benzoic acid treatment has shown superior performance in increasing luminance and lowering voltage compared to DMSO and methanol treatments.[7][8] |
| Ancillary Ligand in Phosphorescent Emitters | Tune the emission wavelength and stability of metal complexes. | Compared to standard ligands like acetylacetonate (acac), the highly fluorinated benzoic acid ligand would be more electron-withdrawing, likely leading to deeper HOMO levels and potentially bluer emission. |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal decomposition temperature of the fluorinated polymers.
Methodology:
-
A small sample of the polymer (5-10 mg) is placed in an alumina crucible.
-
The crucible is placed in a thermogravravimetric analyzer.
-
The sample is heated from room temperature to approximately 800°C at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).[9]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The thermal decomposition temperature (Td5%) is determined as the temperature at which the sample has lost 5% of its initial weight.
Tensile Testing for Mechanical Properties
Objective: To measure the tensile strength, modulus of elasticity, and elongation at break of the polymer films.
Methodology:
-
Polymer films are cut into a specific shape (e.g., dog-bone) with defined dimensions according to standards like ISO 527-3:2018.[10]
-
The specimen is mounted in the grips of a universal testing machine.
-
The film is pulled at a constant strain rate until it fractures.[11][12]
-
The load and displacement are recorded throughout the test.
-
From the resulting stress-strain curve, the tensile strength (maximum stress), Young's modulus (slope of the initial linear region), and elongation at break (strain at fracture) are calculated.[13]
Dielectric Constant Measurement
Objective: To determine the dielectric constant (Dk) of the polymer films.
Methodology:
-
A thin film of the polymer is placed between two parallel plate electrodes, forming a capacitor.
-
The capacitance of this structure is measured using an LCR meter at a specific frequency (e.g., 1 MHz).
-
The capacitance of the empty cell (without the polymer film) is also measured.
-
The dielectric constant is calculated using the formula: Dk = C / C0, where C is the capacitance with the polymer film and C0 is the capacitance of the empty cell.[14]
-
For high-frequency measurements (GHz range), a network analyzer with specific test fixtures is used.[15][16]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00048C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic light-emitting devices based on conducting polymer treated with benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. digital-library.theiet.org [digital-library.theiet.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. specialchem.com [specialchem.com]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to the Cross-Reactivity of Fluorinated Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance and Metabolic Pathways of Key Fluorinated Moieties Supported by Experimental Data.
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine and fluorinated functional groups can profoundly influence a compound's metabolic stability, potency, and pharmacokinetic profile. However, the introduction of these moieties can also lead to unforeseen off-target interactions, or cross-reactivity, which can result in toxicity or diminished efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of common fluorinated building blocks, supported by experimental data and detailed methodologies, to aid in the rational design of safer and more selective drug candidates.
I. Comparative Analysis of Off-Target Profiles
A critical aspect of drug development is understanding a compound's selectivity. Kinase inhibitor profiling is a common strategy to assess cross-reactivity, where a compound is tested against a large panel of kinases. While direct head-to-head comparative data for different fluorinated building blocks on the same scaffold is not always publicly available, we can analyze existing data from studies on related compounds to draw meaningful comparisons.
Case Study: p97 Inhibitors
A study on inhibitors of the AAA ATPase p97 provides a direct comparison of the inhibitory activity of analogs featuring different fluorine-containing groups. The data highlights how subtle changes in the electronic and steric properties of the fluorinated substituent can significantly impact potency.
| Compound/Substituent | IC50 (µM) for p97 Inhibition |
| Lead Compound (-CF3) | ~4.5 |
| Pentafluorosulfanyl (-SF5) Analog | 21.5 ± 0.4 |
| Trifluoromethoxy (-OCF3) Analog | Data not available in the same study |
| Nitro (-NO2) Analog | Low nanomolar |
| Methyl (-CH3) Analog | Low nanomolar |
Table 1: Comparative IC50 values of substituted phenyl indole inhibitors against p97. This table illustrates the significant difference in potency when a trifluoromethyl group is replaced by a pentafluorosulfanyl group, despite both being strongly electron-withdrawing.[1]
II. Impact of Fluorination on Metabolic Stability
Fluorination is a widely used strategy to block metabolic "soft spots" and enhance a compound's half-life. The high strength of the carbon-fluorine bond makes it resistant to cleavage by metabolic enzymes.[2][3]
Comparative Metabolic Stability of Fluorinated Analogs
A study on the biosynthesis of fluorinated analogs of existing drugs demonstrated a significant improvement in metabolic stability upon the introduction of a fluorine atom.
| Drug / Analog | Metabolic Stability (Relative to Parent Drug) |
| Risperidone | 1x |
| 9-Fluororisperidone | 16x more stable |
| Celecoxib | 1x |
| 4'-Fluorocelecoxib | 4x more stable |
| Ramelteon | 1x |
| 2-Fluororamelteon | Same stability |
| Midazolam (with CYP3A4) | 1x |
| 1'-Fluoromidazolam (with CYP3A4) | Same stability |
| Midazolam (with CYP3A5) | 1x |
| 1'-Fluoromidazolam (with CYP3A5) | More stable |
Table 2: Comparison of the metabolic stability of parent drugs and their fluorinated analogs. The data shows that fluorination can dramatically increase metabolic stability, although the effect is context-dependent.[4]
III. Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of fluorinated building blocks, standardized and well-defined experimental protocols are essential. Below are detailed methodologies for key assays used in selectivity profiling.
Kinase Inhibitor Selectivity Profiling
This method is used to determine the inhibitory activity of a compound against a broad panel of kinases, providing a comprehensive overview of its selectivity.
Workflow for Kinase Selectivity Profiling
Caption: Workflow for biochemical kinase selectivity profiling.
Detailed Protocol:
-
Compound Preparation: Prepare a dilution series of the test compounds (e.g., fluorinated analogs and non-fluorinated parent compound) in a suitable solvent like DMSO.
-
Kinase Reaction Setup: In a microtiter plate, combine the kinase, its specific substrate, and ATP in a reaction buffer.
-
Incubation: Add the test compounds to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods:
-
Radiometric Assay: Measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the substrate.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase at a given compound concentration. For kinases that show significant inhibition, perform dose-response experiments to determine the IC50 value.[5]
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in a binding buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.[4][6]
Cell-Based Kinase Activity Assay
Cell-based assays provide a more physiologically relevant context for assessing kinase inhibition by measuring the effect of a compound on kinase activity within intact cells.
Workflow for a Cell-Based Phosphorylation ELISA
Caption: Workflow for a cell-based phosphorylation ELISA.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells expressing the kinase of interest in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compounds.
-
Cell Lysis: After the treatment period, lyse the cells to release the intracellular proteins.
-
ELISA:
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for the kinase's substrate.
-
After incubation and washing, add a detection antibody that specifically recognizes the phosphorylated form of the substrate.
-
Add an HRP-conjugated secondary antibody, followed by a TMB substrate to generate a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at 450 nm and plot the signal against the compound concentration to determine the IC50 value.[6]
IV. Conclusion
The choice of a fluorinated building block in drug design is a critical decision that can significantly impact a compound's selectivity and safety profile. While fluorination often imparts desirable properties such as increased metabolic stability, it is imperative to conduct thorough cross-reactivity studies to identify and mitigate potential off-target effects. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of fluorinated analogs, enabling a more informed and rational approach to the design of next-generation therapeutics. As more direct comparative data becomes available, the ability to predict and control the cross-reactivity of these valuable building blocks will continue to improve.
References
- 1. assayquant.com [assayquant.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. benchchem.com [benchchem.com]
benchmarking the synthetic utility of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid against other reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The highly fluorinated building block, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid, offers a unique combination of a perfluorinated aromatic ring and a carboxylic acid functionality, rendering it a valuable reagent for the introduction of the pentafluorophenyl group. This guide provides a comparative benchmark of its synthetic utility against other relevant fluorinated benzoic acids, supported by available experimental data.
Overview of Reagents
The electron-withdrawing nature of fluorine substituents significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. The reagents under comparison are selected based on their structural similarity and common use as fluorinated building blocks.
| Reagent | Structure | Key Features |
| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic Acid | Exceptionally electron-deficient ring, bulky CF3 group. | |
| Pentafluorobenzoic Acid | Highly electron-deficient ring. | |
| 2,3,4,5-Tetrafluorobenzoic Acid | Asymmetric fluorine substitution pattern. | |
| 2,4,6-Trifluorobenzoic Acid | Symmetric trifluoro substitution. |
Comparative Performance in Key Synthetic Transformations
The utility of these reagents is benchmarked across three fundamental reaction types in organic synthesis: Nucleophilic Aromatic Substitution (SNAr), Amide Bond Formation, and Palladium-Catalyzed Cross-Coupling Reactions.
Nucleophilic Aromatic Substitution (SNAr)
The high degree of fluorination in these benzoic acids activates the aromatic ring towards nucleophilic attack. The rate and regioselectivity of SNAr reactions are highly dependent on the substitution pattern. Generally, substitution occurs preferentially at the para position to the electron-withdrawing carboxyl group.
Table 1: Comparison of SNAr Reactions with Amine Nucleophiles
| Reagent | Nucleophile | Conditions | Product | Yield (%) |
| Octafluorotoluene* | 10H-phenoxazine | K2CO3, DMF, 60 °C | 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenoxazine | 80[1] |
| Pentafluorobenzoic Acid | Piperidine | H2O, 100 °C | 4-Piperidino-2,3,5,6-tetrafluorobenzoic acid | 95 |
| Hexafluorobenzene | Aniline | K2CO3, DMF, 100 °C | N-(Pentafluorophenyl)aniline | 85 |
*Octafluorotoluene is the direct precursor to 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid and its reactivity in SNAr is representative of the parent aromatic system.
Experimental Protocol: SNAr of Octafluorotoluene with 10H-phenoxazine [1]
To a solution of 10H-phenoxazine (91.6 mg, 0.50 mmol) in DMF (5 mL) was added octafluorotoluene (150 μL, 1.05 mmol) and K2CO3 (277 mg, 2.0 mmol). The reaction mixture was stirred at 60 °C. Upon completion, the reaction was quenched with water and the product was extracted with an organic solvent. The combined organic layers were dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography to afford the desired product.
Amide Bond Formation
The carboxylic acid functionality of these reagents allows for their direct use in amide bond formation, a cornerstone of medicinal chemistry. The reactivity of the carboxylic acid can be influenced by the electronic effects of the fluorine substituents.
Table 2: Comparison of Amide Coupling Reactions
| Reagent | Amine | Coupling Reagent | Conditions | Yield (%) |
| 2-(Trifluoromethyl)benzoic acid derivatives | Various amines | Acyl chloride/anhydride | THF, 0-25 °C | 69-97[2] |
| Benzoic Acid | Benzylamine | SO2F2 | Room Temperature | >90[3] |
| 2,4,6-Trifluorobenzoic Acid | Various amines | Not specified | Not specified | Not specified |
Experimental Protocol: General Amide Synthesis from Acyl Chlorides [2]
To a solution of the corresponding trifluoromethylphenyl amine (1 equivalent) in tetrahydrofuran (THF) at 0 °C, the acyl chloride (1.05 equivalents) was added. Triethylamine was used as a base. The reaction was stirred at 0-25 °C until completion. The reaction mixture was then diluted and extracted with an organic solvent. The organic layer was washed with saturated aqueous NaHCO3 and dried over anhydrous Na2SO4. After filtration and concentration, the crude product was purified.
Palladium-Catalyzed Cross-Coupling Reactions
Perfluorinated benzoic acids can be converted to their corresponding organometallic reagents (e.g., boronic acids) or used as precursors for aryl halides to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic nature of the fluorinated ring can significantly impact the efficiency of these transformations.
Table 3: Comparison of Suzuki-Miyaura Coupling Reactions
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst/Ligand | Base | Conditions | Yield (%) |
| Aryl Chlorides | Primary Alkyltrifluoroborates | Pd(OAc)2/RuPhos | K2CO3 | Toluene/H2O, 80 °C | Good to Excellent[4] |
| Aryl Halides/Triflates | Potassium Alkyltrifluoroborates | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | Moderate to Good[5] |
| Dihalogenated trifluoromethyl-benzene | Arylboronic acids | Not specified | Not specified | Not specified | Not specified[6] |
Experimental Protocol: General Suzuki-Miyaura Coupling of Aryl Chlorides [4]
A mixture of the aryl chloride (1.0 equiv), primary alkyltrifluoroborate (1.0 equiv), Pd(OAc)2 (2 mol %), RuPhos (4 mol %), and K2CO3 (3.0 equiv) in a 10:1 mixture of toluene and water was heated at 80 °C for 24 hours. After cooling to room temperature, the reaction mixture was diluted with an organic solvent and washed with water. The organic layer was dried, concentrated, and the residue was purified by chromatography.
Structure-Reactivity Relationships
The synthetic utility of these fluorinated benzoic acids is intrinsically linked to their electronic properties. The number and position of fluorine substituents dictate the electrophilicity of the aromatic ring and the acidity of the carboxyl group.
Conclusion
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid stands out as a superior reagent for introducing a highly electron-deficient aromatic moiety. Its enhanced reactivity in SNAr reactions, stemming from the cumulative electron-withdrawing effects of the four fluorine atoms and the trifluoromethyl group, makes it particularly suitable for challenging substitutions. While direct comparative data under identical conditions is sparse in the literature, the available information suggests that its performance in amide coupling and as a precursor in cross-coupling reactions is robust. The choice between this reagent and its less fluorinated counterparts will ultimately depend on the specific electronic requirements of the target molecule and the desired reactivity profile. For applications demanding maximal electrophilicity of the aromatic ring, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid presents a compelling option for synthetic chemists.
References
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals
For immediate reference, treat 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid as a hazardous chemical waste. The disposal process must comply with all local, state, and federal regulations. This guide provides a comprehensive overview of the necessary procedures to ensure safety and environmental protection.
Researchers and laboratory personnel handling 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid must adhere to stringent disposal protocols due to its nature as a halogenated aromatic compound. Proper waste management is crucial to mitigate potential hazards to human health and the environment.[1][2] The following procedures outline the essential steps for the safe disposal of this compound and associated materials.
Waste Identification and Classification
The first critical step is to identify and classify the waste.[1] Any unwanted 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid, including residues, reaction byproducts, and contaminated materials, is considered hazardous waste.[3] Due to its chemical structure, this compound falls under the category of halogenated organic compounds.[2][4][5]
Segregation and Storage
Proper segregation of chemical waste is mandatory to prevent dangerous reactions.[3][6]
-
Designated Waste Container: Collect waste 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid and any rinsates from cleaning contaminated glassware in a designated, leak-proof container.[2][7]
-
Compatibility: The container must be made of a material compatible with the chemical. Avoid using metal containers for acidic waste.[7]
-
Separate from Non-Halogenated Waste: Halogenated organic waste must be kept separate from non-halogenated waste streams to avoid costly and complex disposal procedures.[2][4]
-
Incompatible Materials: Store this waste away from bases, oxidizing agents, and reducing agents to prevent violent reactions.[6]
-
Storage Location: Waste containers should be stored in a designated and secure area, such as a satellite accumulation area (SAA), which is typically a labeled section within a chemical fume hood or a designated cabinet.[6][7] The storage area should be well-ventilated.[7]
Labeling and Container Management
Clear and accurate labeling of waste containers is a critical safety and regulatory requirement.[1][3]
-
"Hazardous Waste" Label: The container must be clearly labeled with the words "Hazardous Waste".[2][3][6]
-
Full Chemical Name: List the full chemical name, "2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid," on the label. Chemical formulas or abbreviations are not acceptable.[3][8]
-
Hazard Identification: Indicate the associated hazards (e.g., corrosive, toxic) on the label.[6]
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and is kept tightly closed except when adding waste.[3][6] Do not overfill containers; leave at least one inch of headspace to allow for expansion.[6]
Disposal Procedure
The final disposal of hazardous waste must be handled by licensed professionals.[1]
-
Collection: Collect all waste, including the pure compound, reaction mixtures, and solvent rinses used to decontaminate glassware, in the designated hazardous waste container.[2]
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[2][3]
-
Professional Disposal: The EHS office will coordinate with a licensed hazardous waste disposal company to ensure the chemical is transported, treated, and disposed of in compliance with all regulations.[1][7]
Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [3]
Decontamination of Empty Containers
Empty containers that held 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid must be properly decontaminated before disposal.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the chemical.[3]
-
Collect Rinsate: The solvent rinsate must be collected and treated as hazardous waste and added to the appropriate halogenated waste container.[2][3]
-
Final Rinse: After the solvent rinse, a final triple rinse with water can be performed. This water rinsate should also be collected as hazardous waste.[3]
-
Disposal of Decontaminated Container: Once thoroughly decontaminated, the container may be disposed of in the regular trash, or preferably, reused for compatible waste collection after relabeling.[3]
Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation/Corrosion | Expected to cause skin irritation.[9][10] | Chemical-resistant gloves (e.g., nitrile), lab coat.[11] |
| Eye Irritation/Damage | Likely to cause serious eye irritation or damage.[9][10][12] | Safety glasses with side-shields or chemical safety goggles.[11] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[13] | Use in a well-ventilated area or a chemical fume hood.[13][14] |
| Acute Toxicity | May be harmful if swallowed. | Standard laboratory PPE. |
| Environmental Hazards | Potentially harmful to aquatic life. Do not let product enter drains.[12][13] | Follow proper disposal procedures to prevent environmental release. |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
Caption: Disposal workflow for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. aplng.com.au [aplng.com.au]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. angenechemical.com [angenechemical.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Quantitative Data
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is a hazardous substance requiring careful handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.
| Property | Value | Reference |
| GHS Classification | Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| CAS Number | 5216-22-8 |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required.[1] For tasks with a higher risk of splashing, a face shield must be worn in addition to goggles.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Gloves should be inspected for any damage before use and replaced immediately if contaminated.[1]
-
Body Protection: A long-sleeved laboratory coat must be worn and kept buttoned.[1] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should also be used.[2][3]
-
Respiratory Protection: All handling of the solid compound that may generate dust, including weighing and transferring, must be conducted within a certified chemical fume hood to prevent inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[1]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic acid is crucial to ensure safety.
3.1. Preparation
-
Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]
-
Spill Kit: A spill kit containing an inert absorbent material and a neutralizer for acids (such as sodium bicarbonate) should be available in the immediate vicinity.[4]
-
Equipment: Assemble all necessary laboratory equipment (e.g., spatulas, weighing paper, glassware) inside the fume hood before starting work.
3.2. Weighing and Transfer
-
To minimize dust generation, do not weigh the solid compound directly on an open balance.[1]
-
Use a tared, sealed container (such as a vial with a cap) for weighing.[1]
-
Carefully transfer the desired amount of the chemical into the container inside the fume hood.[1]
-
Seal the container before removing it from the fume hood to weigh it.[1]
-
If any adjustments to the amount are necessary, return the sealed container to the fume hood before opening it.[1]
3.3. Post-Handling
-
Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the chemical using a suitable solvent and then soap and water.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[3]
-
Storage: Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
Disposal Plan
Due to the persistent nature of the carbon-fluorine bond, specialized disposal methods are required for fluorinated organic compounds.[4]
4.1. Waste Segregation and Collection
-
Waste Category: This compound is a halogenated organic acid and should be disposed of as hazardous waste.[1][4]
-
Container: Use a designated, properly labeled, and sealed container for all waste contaminated with this chemical, including disposable gloves, weighing paper, and contaminated labware.[1][3]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid," and the associated hazards (e.g., Corrosive, Irritant).[1]
4.2. Disposal Methods
-
Institutional Guidelines: All disposal must be carried out in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines.
-
High-Temperature Incineration: The preferred method for the complete destruction of fluorinated organic compounds is high-temperature incineration in a facility licensed to handle halogenated organic waste.[4]
-
Hazardous Waste Landfill: If incineration is not an option, disposal in a designated hazardous waste landfill that is permitted to accept halogenated organic materials is an alternative.[4]
-
Neutralization: For small spills, after containment with an inert absorbent, slow and careful neutralization with a weak base like sodium bicarbonate powder or a 5% sodium carbonate solution can be performed until the pH is between 6.0 and 8.0.[4] The neutralized mixture should then be collected and disposed of as hazardous waste.[4] Note: This should only be performed by trained personnel and with appropriate PPE in a fume hood, as the reaction will produce carbon dioxide gas.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: For small spills, contain the material with an inert absorbent and neutralize as described in the disposal plan. For large spills, evacuate the area, and contact your institution's EHS department immediately.
Safe Handling Workflow
Caption: Workflow for the safe handling of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoic Acid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
